6-Hepten-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-6-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941569 | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-77-2 | |
| Record name | 6-Hepten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hepten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hepten-3-ol: Structure, Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 6-hepten-3-ol, a bifunctional organic molecule featuring both a hydroxyl group and a terminal alkene. While not a widely commercialized pharmaceutical agent itself, its structure represents a common motif in natural products and synthetic intermediates. Therefore, a thorough understanding of its properties and reactivity serves as an excellent case study for researchers, chemists, and professionals in drug development. This document will delve into the molecule's fundamental chemical properties, spectroscopic signature, logical synthetic pathways, and core safety considerations, grounding all claims in established chemical principles and authoritative data.
Part 1: Molecular Structure and Physicochemical Profile
This compound (CAS No. 19781-77-2) is an unsaturated aliphatic alcohol.[1] Its structure consists of a seven-carbon chain with a hydroxyl (-OH) group located at the third carbon and a carbon-carbon double bond between the sixth and seventh carbons.[1][2] This combination of functional groups dictates its chemical behavior, allowing for reactions characteristic of both alcohols and alkenes.
The presence of a stereocenter at the third carbon (C3), which is bonded to four different groups (hydroxyl, ethyl, hydrogen, and but-3-en-1-yl), means that this compound is a chiral molecule and exists as a pair of enantiomers, (R)-6-hepten-3-ol and (S)-6-hepten-3-ol.
Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | hept-6-en-3-ol | PubChem[2] |
| CAS Number | 19781-77-2 | PubChem[2] |
| Molecular Formula | C₇H₁₄O | Guidechem[3], PubChem[2] |
| Molecular Weight | 114.19 g/mol | Guidechem[3], PubChem[2] |
| Canonical SMILES | CCC(CCC=C)O | PubChem[2][4] |
| InChI Key | XFXWEAWJVWCOBF-UHFFFAOYSA-N | PubChem[2][4] |
Physicochemical Properties
The physical properties of this compound are reflective of a small, polar alcohol. Its hydroxyl group allows for hydrogen bonding, leading to a higher boiling point than a non-polar alkane of similar molecular weight.
| Property | Value | Source |
| Boiling Point | 155.0 °C (at 760 mmHg) | The Good Scents Company[5] |
| Vapor Pressure | 0.697 mmHg (at 25 °C) | Guidechem[3] |
| Refractive Index | 1.431 - 1.437 (at 20 °C) | The Good Scents Company[5] |
| pKa | 15.20 ± 0.20 (Predicted) | Guidechem[3] |
| XLogP3-AA | 2.0 | PubChem[4] |
Spectroscopic Characterization: A Validating Signature
Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized molecule. The expected spectral data for this compound provides a unique fingerprint arising from its distinct functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different hydrogen environments. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H, ~3.6 ppm), signals for the terminal alkene protons (C7-H₂, ~4.9-5.1 ppm and C6-H, ~5.7-5.9 ppm), and various signals in the upfield region (0.9-2.2 ppm) for the aliphatic protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of seven distinct carbon atoms. Diagnostic peaks would include the carbon attached to the hydroxyl group (C3) at approximately 70-75 ppm, the two alkene carbons (C6 and C7) in the 114-140 ppm range, and the remaining aliphatic carbons in the upfield 10-40 ppm region.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A medium-intensity peak around 1640 cm⁻¹ corresponds to the C=C stretching of the alkene, and sharp peaks just above 3000 cm⁻¹ are indicative of the C-H stretches of the sp² hybridized carbons of the alkene.[2]
-
Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 114. Key fragmentation patterns would likely include the loss of water (m/z 96) and cleavage adjacent to the alcohol, leading to characteristic fragments. NIST data indicates top peaks at m/z 41, 59, and 67.[2]
Part 2: Synthesis and Reactivity
The structure of this compound lends itself to a straightforward and logical synthetic approach, primarily through nucleophilic addition to an aldehyde.
Retrosynthetic Analysis and Synthetic Strategy
A common and effective method for forming carbon-carbon bonds and introducing a secondary alcohol is the Grignard reaction. Retrosynthetic analysis of this compound points to a disconnection at the C3-C4 bond. This reveals two commercially available starting materials: butanal and an allyl Grignard reagent (allylmagnesium bromide).
This strategy is advantageous due to the high nucleophilicity of the Grignard reagent and the electrophilicity of the aldehyde's carbonyl carbon, leading to a reliable C-C bond formation.
Caption: Retrosynthetic analysis of this compound via a Grignard disconnection.
Representative Synthetic Protocol: Grignard Synthesis
This protocol describes a self-validating laboratory-scale synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound from butanal and allylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Butanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Methodology:
-
Grignard Reagent Preparation:
-
Step 1.1: Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon). This is critical as Grignard reagents react vigorously with water.
-
Step 1.2: Place magnesium turnings in the round-bottom flask.
-
Step 1.3: Add a solution of allyl bromide in anhydrous ether to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling or cloudiness).
-
Step 1.4: Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents the exothermic reaction from becoming uncontrollable.
-
Step 1.5: After addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of allylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Step 2.1: Cool the Grignard solution in an ice bath. This is to moderate the highly exothermic reaction with the aldehyde.
-
Step 2.2: Add a solution of butanal in anhydrous ether to the dropping funnel.
-
Step 2.3: Add the butanal solution dropwise to the cooled, stirring Grignard reagent. A precipitate (the magnesium alkoxide salt) will form.
-
Step 2.4: After addition, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Step 3.1: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution. This acidic quench protonates the alkoxide to form the alcohol and converts the magnesium salts into water-soluble forms, avoiding the formation of magnesium hydroxide gels that can complicate extraction.
-
Step 3.2: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Step 3.3: Extract the aqueous layer with additional diethyl ether to recover any dissolved product.
-
Step 3.4: Combine all organic layers and dry over anhydrous magnesium sulfate. This removes residual water.
-
Step 3.5: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
Step 3.6: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
-
Chemical Reactivity
The bifunctional nature of this compound allows for a range of chemical transformations at either the alcohol or the alkene moiety.[6]
-
Reactions of the Alcohol Group:
-
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 6-hepten-3-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[7] Stronger oxidizing agents like potassium dichromate would likely also oxidize the alkene.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters (Fischer esterification).[7]
-
-
Reactions of the Alkene Group:
-
Hydrogenation: The terminal double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ni catalyst) to yield heptan-3-ol.
-
Electrophilic Addition: The alkene can undergo addition reactions with electrophiles like halogens (e.g., Br₂) to form a dihalide, or with hydrogen halides (HBr, HCl) following Markovnikov's rule.
-
Epoxidation: Reaction with a peroxy acid like m-CPBA will form an epoxide at the site of the double bond.
-
Caption: Key chemical reactions of this compound.
Part 3: Safety, Handling, and Applications
Safety and Hazard Profile
As with any chemical reagent, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) classifications, it is a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Use in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.[8][9][10]
Applications in Research and Development
While not a final drug product, this compound and similar unsaturated alcohols are valuable intermediates in organic synthesis.[1] Their bifunctional nature allows for sequential or selective modification, making them useful building blocks for constructing more complex molecular architectures.[1]
-
Fragrance and Flavor Industry: The structural motifs present in this compound are found in various natural products used in the fragrance industry.[1]
-
Polymer Science: The presence of both a hydroxyl group and a polymerizable alkene means it can be studied as a potential co-monomer to introduce specific functionalities into polymer chains.[1]
-
Model for Mechanistic Studies: Its relatively simple structure makes it a good substrate for studying the mechanisms of catalytic reactions, such as selective oxidation or isomerization.[1] For drug development professionals, understanding the metabolism of such structures is important, as unsaturated alcohols can be enzymatically oxidized in the liver to reactive α,β-unsaturated aldehydes or ketones.[11]
Conclusion
This compound serves as a quintessential example of a simple, bifunctional molecule that is foundational to organic chemistry. Its well-defined structure, predictable spectroscopic properties, and logical synthesis routes make it an ideal subject for both pedagogical purposes and as a versatile building block in synthetic research. For scientists in the pharmaceutical and chemical industries, a firm grasp of the principles demonstrated by this molecule—from Grignard synthesis and spectroscopic interpretation to the predictable reactivity of its functional groups—is an indispensable part of the toolkit for molecular design and development.
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The Good Scents Company. 1-hepten-3-ol, 4938-52-7. [Link]
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An In-depth Technical Guide to 6-Hepten-3-ol: Synthesis, Characterization, and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Executive Summary
6-Hepten-3-ol is a bifunctional secondary alcohol that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring both a nucleophilic hydroxyl group and a terminal alkene ripe for functionalization, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, a robust protocol for its synthesis via Grignard reaction, its characteristic spectroscopic signature, and a discussion of its reactivity. For researchers, particularly in the fields of medicinal chemistry and materials science, this molecule offers a valuable scaffold for introducing sp³-rich character and diverse functionalities into target compounds.
Core Physicochemical Properties
This compound, also known by its IUPAC name hept-6-en-3-ol or as 3-butenyl ethyl carbinol, is a chiral unsaturated aliphatic alcohol.[1] Its core properties are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 19781-77-2 | [2] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Vapor Pressure | 0.697 mmHg at 25°C | [3] |
| Predicted pKa | 15.20 ± 0.20 | [3] |
| Canonical SMILES | CCC(CCC=C)O | [2] |
| InChIKey | XFXWEAWJVWCOBF-UHFFFAOYSA-N | [2] |
Synthesis of this compound via Grignard Reaction
The most direct and reliable method for synthesizing this compound is the Grignard reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an aldehyde. For this compound, this involves the reaction of allylmagnesium bromide with propanal.
Causality of Experimental Design
The choice of a Grignard reaction is predicated on its efficiency and predictability for creating secondary alcohols.[4] Allylmagnesium bromide serves as a three-carbon nucleophile, while propanal provides the complementary four-carbon electrophilic fragment. The reaction must be conducted under strictly anhydrous (water-free) conditions because Grignard reagents are potent bases that react violently with protic solvents like water or alcohols, which would quench the reagent and halt the desired reaction.[5] Diethyl ether or tetrahydrofuran (THF) are ideal solvents as their lone pair of electrons on oxygen coordinate with and stabilize the magnesium center of the Grignard reagent.[1] A final acidic workup is required to protonate the intermediate alkoxide, yielding the final alcohol product.[5]
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be performed by trained personnel with appropriate safety precautions.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven prior to use
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Preparation of Allylmagnesium Bromide:
-
Assemble a dry three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.2 molar equivalents) in the flask.
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 molar equivalent) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and heat generation. If it does not, gentle heating or the addition of a small iodine crystal may be required.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for 1-2 hours until most of the magnesium has been consumed, resulting in a cloudy grey-brown solution of allylmagnesium bromide.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of propanal (0.95 molar equivalents, to ensure complete consumption) in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0°C throughout the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. While a publicly available, fully assigned NMR spectrum is not readily found in peer-reviewed literature, the expected spectral features can be reliably predicted. Authoritative databases like the Spectral Database for Organic Compounds (SDBS) are primary resources for such data.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal alkene protons (δ ≈ 4.9-5.9 ppm), the methine proton adjacent to the hydroxyl group (CH-OH, δ ≈ 3.5-3.8 ppm), and various methylene and methyl protons in the aliphatic region (δ ≈ 0.9-2.2 ppm).
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals. Key predicted shifts include the two sp² carbons of the alkene (C6 and C7, δ ≈ 114-140 ppm), the carbon bearing the hydroxyl group (C3, δ ≈ 65-75 ppm), and the four sp³ carbons of the alkyl chain.[8]
-
FT-IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band corresponding to the O-H stretch of the alcohol group (≈ 3200-3600 cm⁻¹). Other key peaks include the C-H stretches of the alkene (≈ 3080 cm⁻¹) and alkane portions (≈ 2850-3000 cm⁻¹), the C=C double bond stretch (≈ 1640 cm⁻¹), and a strong C-O stretch (≈ 1050-1150 cm⁻¹).
-
Mass Spectrometry: The electron impact mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 114. A prominent M-18 peak corresponding to the loss of a water molecule is also expected.
Reactivity and Synthetic Potential
The synthetic value of this compound lies in its dual functionality. The secondary alcohol and the terminal alkene can be reacted selectively or in concert to build molecular complexity.
Reactions at the Alcohol Center
The secondary alcohol moiety can undergo a variety of standard transformations:[3][9]
-
Oxidation: Oxidation, for instance with chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC), will convert the secondary alcohol into the corresponding ketone, 6-hepten-3-one.[10]
-
Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate) or reacted directly with reagents like SOCl₂ or PBr₃ to yield the corresponding alkyl halides via an Sₙ2 mechanism.[11][12]
-
Dehydration: Under strongly acidic conditions and heat, the alcohol can be dehydrated to form a mixture of dienes.[11]
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) will form esters, a common functional group in bioactive molecules.
Reactions at the Alkene Center
The terminal alkene is a versatile handle for a wide array of addition reactions:[13]
-
Hydroboration-Oxidation: This two-step sequence provides a reliable method for the anti-Markovnikov hydration of the alkene, yielding heptane-1,5-diol.
-
Halogenation: Addition of Br₂ or Cl₂ across the double bond yields the corresponding 6,7-dihaloheptan-3-ol.
-
Epoxidation: Reagents like m-CPBA will form an epoxide, a highly useful three-membered ring intermediate for further nucleophilic attack.
-
Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup, would yield 5-hydroxohexanal.
Diagram of Synthetic Utility
Caption: Key transformations of this compound.
Applications in Research and Drug Development
While this compound is not a component of a marketed drug, its value lies in its role as a versatile intermediate. The presence of a chiral center and two distinct, readily modifiable functional groups makes it an attractive starting point for the synthesis of more complex molecules. It can be used to introduce linear, functionalized side chains into larger scaffolds. The ability to control reactivity at either the alcohol or alkene site allows for stepwise, controlled synthetic sequences, which is crucial in the construction of complex natural products and pharmaceutical agents.
Safety and Handling
According to aggregated GHS data, this compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use only in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a well-ventilated place. Keep cool.
Standard laboratory safety protocols should be strictly followed when handling this compound.
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Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols. Retrieved from [Link]
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University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). Allylmagnesium bromide. Organic Syntheses Procedure. Retrieved from [Link]
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OpenStax. (2023). 17.6 Reactions of Alcohols. Organic Chemistry. Retrieved from [Link]
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James Ashenhurst. (2015). Alcohol Reactions Roadmap (PDF). Master Organic Chemistry. Retrieved from [Link]
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James Ashenhurst. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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L. M. Wade. (2026). Alcohol. Britannica. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 10.1: Synthesis of Alkenes. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-6-hepten-3-ol. NIST Chemistry WebBook. Retrieved from [Link]
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PubMed Central (PMC). (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from [Link]
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ACS Publications. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Retrieved from [Link]
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ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 6. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 6-Hepten-3-ol for Laboratory Professionals
This guide provides an in-depth framework for the safe handling, storage, and emergency management of 6-Hepten-3-ol (CAS No. 19781-77-2) in a research and development setting. As a volatile and flammable aliphatic alcohol, the integrity of experimental work and the safety of laboratory personnel depend on a thorough understanding of its properties and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering causal explanations for procedural choices to foster a proactive and informed safety culture.
Section 1: Core Hazard Profile and Physicochemical Properties
This compound is an unsaturated alcohol whose primary risks are associated with its flammability and its potential to cause irritation upon contact or inhalation.[1] A foundational understanding of its properties is critical for risk assessment.
1.1 Globally Harmonized System (GHS) Classification
According to aggregated data from ECHA C&L Inventory notifications, this compound is classified with the following hazards:
-
Flammable Liquid and Vapor (H226): Vapors can form ignitable mixtures with air, posing a significant fire risk.[1][2]
-
Causes Skin Irritation (H315): Direct contact can lead to dermatitis and local irritation.[1]
-
Causes Serious Eye Irritation (H319): Vapors and splashes can cause significant eye damage.[1]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors can irritate the mucous membranes and respiratory tract.[1]
The signal word associated with these classifications is "Warning" .[1][2]
1.2 Physicochemical Data Summary
The following table summarizes key quantitative data for this compound and its closely related isomer, 1-Hepten-3-ol, which informs handling and storage requirements.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄O | [1][3] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless Liquid | [2] |
| Flash Point | ~53.89 °C (129.00 °F) (TCC) | [4] |
| Specific Gravity | ~0.834 - 0.837 @ 25°C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, hexane, diethyl ether | [2] |
Section 2: The Hierarchy of Controls: A Foundational Safety Paradigm
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls prioritizes strategies that are inherently more effective and reliable. This principle must guide all protocol development involving this compound.
Caption: The Hierarchy of Controls model for risk mitigation.
For this compound, applying this hierarchy means:
-
Elimination/Substitution: If the experimental design allows, consider if a less flammable or non-irritating solvent or reagent could be used.
-
Engineering Controls: This is the most critical, non-negotiable level for handling this chemical. All work must be done within a certified chemical fume hood.[5][6]
-
Administrative Controls: These are the SOPs, training programs, and signage detailed in this guide.
-
PPE: This is the final barrier of protection and must be used in conjunction with all other controls.
Section 3: Engineering and Administrative Controls in Practice
3.1 Ventilation and Ignition Source Control
The flammability of this compound (Flash Point ~54°C) necessitates strict control of its environment.[4] The primary engineering control is the mandatory use of a chemical fume hood to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[6]
-
Causality: The fume hood's constant airflow maintains the vapor concentration below the lower explosive limit (LEL) and protects the user's breathing zone.
-
Protocol Mandate: All transfers, manipulations, and reactions involving this compound must occur within a functioning and certified chemical fume hood.[6]
-
Ignition Sources: All potential ignition sources—such as hot plates, open flames, and non-intrinsically safe electrical equipment—must be eliminated from the immediate area of handling.[5][7][8] Use only non-sparking tools and explosion-proof equipment where available.[7]
-
Static Discharge: For transfers between metal containers, containers and receiving equipment must be grounded and bonded to dissipate static electricity, a potent ignition source.[7][9][10]
3.2 Safe Storage Protocols
Improper storage is a leading cause of laboratory incidents. The following protocols are mandatory.
-
Container Integrity: Store this compound in tightly sealed, properly labeled containers to prevent vapor leakage.[7][8][11]
-
Location: Containers must be kept in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] This location must be away from direct sunlight and heat sources.[12]
-
Segregation: Crucially, this compound must be stored separately from oxidizing agents and other incompatible materials to prevent violent reactions.[11]
-
Flammable Liquid Cabinets: Store quantities exceeding routine daily use in an approved flammable liquids storage cabinet.[12][13] Regulations often limit the total volume of flammable liquids that can be stored in a single laboratory area.[14]
-
General Practices: Never store chemical containers on the floor, in egress pathways, or above eye level.[12]
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense and its selection must be matched to the hazards.[15]
4.1 Required PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling / Transfers | Chemical splash goggles (ANSI Z87.1) | Chemical-resistant gloves (Nitrile or Neoprene) | Flame-retardant lab coat, closed-toe shoes | Not required if handled exclusively in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron or coveralls over lab coat | Air-purifying respirator with organic vapor cartridges (if outside a fume hood or for large spills) |
4.2 Protocol for PPE Donning and Doffing
Proper technique is essential to prevent cross-contamination.
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on eye protection (goggles/face shield).
-
If required, put on the respirator. Perform a seal check.
-
Wash hands thoroughly.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface with bare skin.
-
Remove the lab coat and apron by rolling it away from the body, containing the contaminated side inward.
-
Wash hands.
-
Remove face shield and goggles from the back.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Section 5: Standard Operating Procedures (SOPs)
5.1 General Handling and Use Protocol
-
Pre-Experiment Checklist:
-
Verify the chemical fume hood is on and functioning correctly.
-
Ensure a clear work area, free of clutter and ignition sources.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
Don all required PPE as specified in Section 4.1.
-
-
Chemical Transport: Transport the chemical from storage in a secondary, shatter-proof container.
-
Dispensing: Perform all dispensing and transfers inside the fume hood. Ground and bond containers if applicable.
-
Post-Use: Tightly seal the container immediately after use.
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.
-
PPE Removal: Doff PPE according to the protocol in Section 4.2.
5.2 Waste Disposal Protocol
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled hazardous waste container.
-
Container Type: The waste container must be compatible with the chemical and have a tight-fitting lid.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Storage of Waste: Store the sealed waste container in a satellite accumulation area within the lab, segregated from incompatible materials, until it is collected by Environmental Health & Safety (EHS) personnel.
-
Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations to ensure accurate classification and disposal.[7]
Section 6: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate its consequences.
6.1 Chemical Spill Response
Caption: A decision-making workflow for chemical spill response.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are off.[16]
-
Don appropriate PPE, including respiratory protection if necessary.[17]
-
Contain the spill by covering it with a chemical absorbent material (e.g., vermiculite, spill pads).[16]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside a fume hood, large volume, or fire):
-
EVACUATE the area immediately.[18]
-
Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.
-
If safe to do so, close the laboratory doors to contain the vapors.[18]
-
Call emergency services and provide them with the chemical name, location, and spill size.
-
Do not re-enter the area.
6.2 First Aid for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[7] Seek immediate medical attention.
6.3 Fire Response
-
Small, Contained Fire (e.g., in a beaker): If you are trained and it is safe to do so, smother the fire with a lid or use a CO₂, dry chemical, or foam fire extinguisher.[7][8]
-
Large or Uncontrolled Fire: Do not attempt to fight it. Immediately activate the fire alarm, evacuate the area, and follow your institution's emergency procedures.
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A Comprehensive Technical Guide to 6-Hepten-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hepten-3-ol is an unsaturated aliphatic alcohol that serves as a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry.[1][2][3] Its structure, featuring both a hydroxyl group and a terminal double bond, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth review of the synthesis, chemical and physical properties, spectroscopic characterization, and known applications of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a flammable liquid that is irritating to the skin, eyes, and respiratory system.[4] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| CAS Number | 19781-77-2 | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 163.6 °C at 760 mmHg | [3] |
| Density | 0.833 g/cm³ | [3] |
| Flash Point | 59.8 °C | [3] |
| Vapor Pressure | 0.697 mmHg at 25°C | [3] |
| Solubility | Slightly soluble in water; miscible with ether and ethanol. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction.[5][6][7][8] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde.[5][8] In the case of this compound, the Grignard reagent, 4-butenylmagnesium bromide, is reacted with propionaldehyde.
The causality behind this experimental choice lies in the inherent polarity of the carbonyl group in propionaldehyde. The electrophilic carbonyl carbon is readily attacked by the nucleophilic carbanion of the Grignard reagent. The subsequent protonation of the resulting alkoxide yields the secondary alcohol, this compound. Diethyl ether or tetrahydrofuran (THF) are crucial solvents as they stabilize the Grignard reagent through complexation.[8]
A diagram of the synthesis workflow is provided below:
Caption: Key mass spectrometry fragmentation pathways of this compound.
Applications of this compound
This compound's bifunctional nature makes it a useful intermediate in organic synthesis. [9]The hydroxyl group can be oxidized to a ketone (6-hepten-3-one) or undergo esterification, while the terminal double bond can participate in various addition reactions, metathesis, or polymerization. These transformations allow for the construction of more complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. [9][10] Additionally, this compound and its derivatives are utilized in the flavor and fragrance industry. [1]Its specific organoleptic properties, while not extensively documented in publicly available literature, contribute to its use in creating specific scent and taste profiles.
Biological Activity and Toxicology
While specific toxicological studies on this compound are limited, the biological activities of unsaturated aliphatic alcohols have been a subject of research. [11][12][13][14][15]In general, the biological effects of aliphatic alcohols are influenced by their carbon chain length and the presence and position of double bonds. [13][14] Some unsaturated alcohols have demonstrated various biological activities, including antimicrobial and anti-inflammatory properties. [11][15]The lipophilicity of the alkyl chain allows for interaction with cell membranes, which can lead to a range of cellular responses. [12] Toxicological data for many aliphatic alcohols indicate that their toxicity can be related to their metabolism. [14]For instance, some unsaturated alcohols can be metabolized by alcohol dehydrogenase to form more toxic aldehydes or ketones. [14]Given that this compound is a secondary alcohol, it would be metabolized to 6-hepten-3-one. The overall toxicity is generally considered to be related to the disruption of cell membranes. [12][13]As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment to avoid skin and eye contact and inhalation. [4]
Conclusion
This compound is a versatile chemical with established utility in organic synthesis and the flavor and fragrance industry. Its synthesis via the Grignard reaction is a robust and well-understood process. The spectroscopic data provide a clear fingerprint for its identification and characterization. While research into its specific biological activities is not extensive, the broader class of unsaturated aliphatic alcohols exhibits a range of interesting biological effects that may warrant further investigation for this compound itself. This guide provides a solid foundation for researchers and professionals working with this compound, enabling a deeper understanding of its properties and potential applications.
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An In-depth Technical Guide to the Structural Isomers of 6-Hepten-3-ol and Their Properties
Abstract
This technical guide provides a comprehensive exploration of the structural isomers of 6-hepten-3-ol, a C7H14O unsaturated alcohol of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the isomeric landscape, physicochemical properties, synthesis strategies, and spectroscopic characterization of these compounds. By delving into the nuances of their structural variations, this guide aims to equip the reader with the foundational knowledge necessary for the targeted synthesis and application of specific this compound isomers in complex molecular design and discovery.
Introduction: The Significance of this compound and Its Isomeric Diversity
This compound is an unsaturated aliphatic alcohol with the chemical formula C7H14O.[1][2][3] Its structure, featuring a seven-carbon chain with a hydroxyl group at the third position and a terminal double bond, makes it a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and a reactive alkene moiety allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, fragrances, and specialty polymers.
The concept of structural isomerism is central to understanding the chemical diversity and potential applications of compounds with the molecular formula C7H14O. Structural isomers share the same molecular formula but differ in the connectivity of their atoms. In the context of this compound, this leads to a vast array of molecules with distinct physical, chemical, and biological properties. These variations arise from differences in:
-
Carbon Skeleton: The arrangement of the seven carbon atoms can be linear or branched.
-
Position of the Hydroxyl Group: The -OH group can be located at different positions along the carbon chain.
-
Position of the Double Bond: The C=C double bond can be situated at various locations within the carbon framework.
This guide will systematically explore these structural isomers, providing a detailed examination of their properties and the scientific principles underpinning their synthesis and characterization.
The Isomeric Landscape of Heptenols
The structural isomers of this compound can be broadly categorized based on their carbon backbone. For the purpose of this guide, we will focus on isomers derived from a heptane (linear seven-carbon) backbone and a hexane (six-carbon with a one-carbon branch) backbone.
Isomers with a Heptane Backbone
A straight-chain heptene backbone allows for variations in the positions of the hydroxyl group and the double bond. The IUPAC nomenclature for unsaturated alcohols dictates that the carbon chain is numbered to give the hydroxyl group the lowest possible number.[4]
The following diagram illustrates the relationship between the parent compound, this compound, and its positional isomers with a linear heptane backbone.
Caption: Relationship between this compound and its positional isomers.
A summary of the known physical properties of these isomers is presented in the table below.
| IUPAC Name | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 155-157 | 0.834-0.837 | 1.431-1.437 |
| (E)-Hept-2-en-4-ol | 159-160 (est.) | - | - |
| Hept-1-en-3-ol | 155 | - | 1.434 |
| Hept-1-en-4-ol | 151-153 | - | - |
| (Z)-Hept-3-en-1-ol | 169-170 | 0.85 | 1.444 |
| Hept-6-en-2-ol | 162 (est.) | - | - |
Note: Data for some isomers is limited or estimated.
Isomers with Branched Backbones
Introducing branching in the carbon skeleton further expands the number of structural isomers. The following are examples of isomers with a methyl-substituted hexane backbone and a dimethyl-substituted pentane backbone.
The following diagram illustrates the relationship between isomers with different carbon backbones.
Caption: Relationship between linear and branched isomers.
A summary of the known physical properties of these branched isomers is presented below.
| IUPAC Name | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| 2,2-Dimethylpent-4-en-1-ol | 156.63 | 0.835 | - |
| 4,4-Dimethylpent-1-en-3-ol | - | - | - |
| 2,3-Dimethyl-4-penten-2-ol | 142.8 | 0.832 | - |
Note: Data for some isomers is limited.
Synthesis of this compound and Its Isomers: A Mechanistic Perspective
The synthesis of unsaturated alcohols like this compound and its isomers often involves the formation of a new carbon-carbon bond and the introduction of a hydroxyl group. The choice of synthetic strategy is dictated by the desired regiochemistry and stereochemistry of the final product.
Synthesis of Allylic Alcohols
Allylic alcohols, where the hydroxyl group is on a carbon adjacent to a double bond, are common structural motifs among the isomers of this compound. A prevalent method for their synthesis is the addition of a vinyl organometallic reagent to an aldehyde or ketone.
Experimental Protocol: Grignard Addition to an Aldehyde
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of vinyl bromide in diethyl ether is added dropwise to initiate the formation of vinylmagnesium bromide.
-
Addition to the Aldehyde: The solution of the appropriate aldehyde (e.g., pentanal for the synthesis of hept-1-en-3-ol) in anhydrous diethyl ether is cooled to 0 °C in an ice bath. The freshly prepared vinylmagnesium bromide solution is then added dropwise with stirring.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Controlled Addition at Low Temperature: The addition of the Grignard reagent to the aldehyde is exothermic. Performing the addition at 0 °C helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that protonates the intermediate alkoxide to form the desired alcohol without causing acid-catalyzed side reactions like dehydration.
Synthesis of Homoallylic Alcohols
Homoallylic alcohols, where the hydroxyl group is on a carbon two bonds away from the double bond, represent another significant class of this compound isomers. A common synthetic route involves the reaction of an allyl organometallic reagent with an epoxide or an aldehyde.
The following diagram illustrates a general workflow for the synthesis and characterization of a heptenol isomer.
Caption: General experimental workflow for synthesis and characterization.
Spectroscopic Characterization of Heptenol Isomers
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Vinyl Protons: The protons on the double bond typically resonate in the region of 4.9-5.9 ppm. The coupling constants between these protons can help determine the stereochemistry (cis or trans) of the double bond.
-
Carbinol Proton: The proton on the carbon bearing the hydroxyl group (-CHOH-) usually appears as a multiplet between 3.5 and 4.5 ppm.
-
Hydroxyl Proton: The chemical shift of the -OH proton is variable and often appears as a broad singlet. Its signal can be confirmed by D₂O exchange, where the proton is replaced by deuterium, causing the signal to disappear.
-
-
¹³C NMR:
-
Olefinic Carbons: The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum, typically between 110 and 140 ppm.
-
Carbinol Carbon: The carbon attached to the hydroxyl group is deshielded and appears in the range of 60-80 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
-
C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ indicates the presence of a carbon-carbon double bond.
-
C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponds to the stretching vibration of the carbon-oxygen single bond.
Conclusion
The structural isomers of this compound represent a rich and diverse family of unsaturated alcohols with significant potential in various fields of chemical synthesis. This guide has provided a systematic overview of their structures, properties, and the key synthetic and spectroscopic methodologies employed in their study. A thorough understanding of the principles outlined herein is crucial for the rational design and synthesis of specific isomers with tailored properties for applications in drug discovery, materials science, and fragrance chemistry. The continued exploration of this isomeric landscape will undoubtedly unveil new opportunities for innovation in molecular design and synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. This compound. National Institute of Standards and Technology. [Link]
-
The Good Scents Company. (E)-hept-4-en-2-ol. [Link]
-
PubChem. 1-Hepten-4-ol. National Center for Biotechnology Information. [Link]
-
Scent.vn. Hept-6-en-2-ol (CAS 24395-10-6). [Link]
-
American Elements. 2,2-dimethylpent-4-en-1-ol. [Link]
-
PubChem. 4,4-Dimethylpent-1-en-3-ol. National Center for Biotechnology Information. [Link]
-
LookChem. 5-Methylhex-3-en-2-ol. [Link]
-
University of Calgary. IUPAC Rules for Alcohol Nomenclature. [Link]
-
PubChem. (E)-hept-2-en-4-ol. National Center for Biotechnology Information. [Link]
-
Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]
-
LibreTexts Chemistry. Nomenclature of Alcohols. [Link]
-
Doc Brown's Chemistry. How to name alcohols alkanols ethers naming structure nomenclature isomers. [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 6-Hepten-3-ol via Homoallylic Grignard Coupling
Executive Summary & Scope
This application note details the synthesis of 6-Hepten-3-ol (CAS: 19781-77-2) , a critical chiral secondary alcohol often employed as a scaffold in the synthesis of bioactive polyketides and pheromones.[1]
Unlike simple alkyl Grignard additions, this protocol addresses the specific challenges of homoallylic Grignard reagents (3-butenylmagnesium bromide).[1] While less volatile than allylic systems, homoallylic reagents possess a latent risk of equilibration with cyclopropylmethyl species under thermal stress.[1] This guide provides a high-fidelity protocol to suppress rearrangement side-products and maximize the yield of the linear alcohol.[1]
Retrosynthetic Analysis & Mechanistic Logic
To synthesize this compound (
The Disconnection[1][2][3]
-
Electrophile (Fragment A): Propanal (
).[1] -
Nucleophile (Fragment B): 3-Butenylmagnesium bromide (
).[1]
Mechanistic Considerations (The "Why")
The choice of 3-Butenylmagnesium bromide over alternative routes (e.g., reacting ethylmagnesium bromide with 4-pentenal) is driven by reagent stability and availability.[1] 4-Pentenal is prone to polymerization and isomerization.[1] Conversely, 3-butenylmagnesium bromide can be generated in situ from 4-bromo-1-butene with high fidelity, provided the temperature is controlled to prevent the formation of the cyclopropylmethyl radical/anion intermediate.[1]
Reaction Pathway Diagram
Figure 1: Reaction logic flow from precursor activation to hydrolytic workup.[1]
Critical Reagents & Equipment
Reagent Specifications
| Reagent | CAS | Purity | Role | Handling Note |
| 4-Bromo-1-butene | 5162-44-7 | >97% | Precursor | Lachrymator. Handle in fume hood.[1] |
| Magnesium Turnings | 7439-95-4 | Grignard grade | Metal Source | Crush/grind to expose fresh surface.[1] |
| Propanal | 123-38-6 | >99% | Electrophile | Distill freshly if yellowed (polymerization).[1] |
| THF (Anhydrous) | 109-99-9 | <50 ppm H2O | Solvent | Inhibitor-free preferred.[1] |
| Iodine ( | 7553-56-2 | Resublimed | Initiator | Single crystal needed.[1] |
Apparatus Setup
-
Vessel: 3-Neck Round Bottom Flask (flame-dried under vacuum).
-
Atmosphere: Positive pressure Argon or Nitrogen line (Schlenk line preferred).[1]
-
Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).
-
Addition: Pressure-equalizing addition funnel.
Experimental Protocol
Phase 1: Generation of 3-Butenylmagnesium Bromide
Note: Commercial solutions (0.5M in THF) are available [1], but in-situ generation ensures maximum activity.[1]
-
System Preparation: Assemble glassware while hot; flush with Argon for 15 minutes.
-
Magnesium Activation: Add Mg turnings (1.2 equiv) to the flask. Add a single crystal of Iodine.[1] Heat gently with a heat gun until iodine vaporizes, coating the Mg (chemical etching).[1]
-
Initiation:
-
Propagation:
-
Maturation: After addition, stir at room temperature for 1 hour to ensure complete consumption of the bromide.
Phase 2: Nucleophilic Addition of Propanal
-
Cooling: Cool the Grignard solution to -20°C (Ice/Salt bath) or -78°C (Dry Ice/Acetone) if high regio-fidelity is required.
-
Expert Tip: Lower temperatures reduce the kinetic energy available for any potential rearrangement of the homoallylic chain, though 3-butenyl is relatively stable compared to allyl variants [2].[1]
-
-
Aldehyde Addition:
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
Phase 3: Quench and Isolation[1]
-
Quench: Pour the reaction mixture into a saturated aqueous solution of Ammonium Chloride (
) at 0°C. Caution: Exothermic. -
Extraction: Extract 3x with Diethyl Ether (
). -
Wash: Wash combined organics with Brine (
). -
Drying: Dry over anhydrous Magnesium Sulfate (
). Filter. -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator). Note: The product boiling point is ~150-160°C; do not over-vacuum.
Quality Control & Validation
Expected Analytical Data
Upon isolation, the crude oil should be purified via flash chromatography (Hexanes/EtOAc).[1]
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (CDCl3) | Internal Alkene ( | |
| Terminal Alkene ( | ||
| Carbinol Proton ( | ||
| Terminal Methyl (Ethyl group) | ||
| IR (Neat) | 3350 cm⁻¹ (Broad) | O-H Stretch |
| 1640 cm⁻¹ (Sharp) | C=C Stretch |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common Grignard failure modes.
References
-
Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[1] (Foundational text on cyclopropyl/homoallyl rearrangements).
-
National Institute of Standards and Technology (NIST). (2023).[1] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 6-Hepten-3-ol
Executive Summary
6-Hepten-3-ol (CAS: 19781-77-2) is a critical chiral homoallylic alcohol intermediate used in the synthesis of pheromones, bioactive natural products, and functionalized polymers.[1][2] Its structural duality—possessing both a secondary hydroxyl group and a terminal alkene—makes it a versatile "chemical handle" for cross-coupling and esterification reactions.[1]
This guide provides a validated analytical framework for researchers. Unlike generic datasheets, we focus on the causality of detection : why the molecule fragments this way in MS, how to resolve its enantiomers for drug development, and what specific NMR signals confirm its purity.
Physicochemical Identity & Safety Profile
Before instrumental analysis, the analyte must be verified against standard physicochemical constants.[1]
| Property | Value | Analytical Relevance |
| Formula | C₇H₁₄O | Basis for HRMS calculation (Exact Mass: 114.1045) |
| Molecular Weight | 114.19 g/mol | Parent ion often weak/absent in EI-MS; requires CI for confirmation.[1] |
| Boiling Point | 163–164 °C | Suitable for standard split/splitless GC injection.[1] |
| Chirality | C3 Center (R/S) | Requires chiral stationary phase for enantiomeric purity assessment.[1][3] |
| Solubility | Organic solvents, Water (mod.)[1] | Compatible with reverse-phase HPLC and standard GC solvents (DCM, MeOH).[1] |
Safety Advisory: this compound is a flammable liquid and an irritant.[1] All protocols below must be performed in a fume hood.
Structural Validation: NMR Spectroscopy
Objective: Confirm the carbon skeleton and functional group integrity. Method: 1H-NMR (400 MHz, CDCl₃) and 13C-NMR.[1]
The "Diagnostic Triad" of Signals
In quality control, we look for three distinct signal regions to confirm the structure. If any of these are obscured, the sample is compromised.[1]
-
The Terminal Alkene (C6-C7):
-
Signal: Multiplet at ~5.8 ppm (1H, methine) and two distinct doublets at ~5.0 ppm (2H, terminal methylene).[1]
-
Causality: The terminal vinyl protons are magnetically nonequivalent due to the rigidity of the double bond, creating a characteristic "roofing" effect in the splitting pattern.
-
-
The Carbinol Methine (C3):
-
Signal: Quintet/Multiplet at ~3.5–3.6 ppm (1H).[1]
-
Causality: The proton on the carbon bearing the hydroxyl group is deshielded by oxygen's electronegativity. Its splitting is complex due to coupling with both the adjacent ethyl group (C1-C2) and the internal methylene chain (C4-C5).
-
-
The Ethyl Terminus (C1):
-
Signal: Triplet at ~0.94 ppm (3H).[1]
-
Causality: Represents the saturated end of the chain, serving as an internal integration standard (set to 3.00H).
-
13C-NMR Shifts (ppm)
-
C3 (CH-OH): ~73.0 ppm (Diagnostic for secondary alcohol).[1]
-
C6 (CH=): ~138.5 ppm.[1]
-
C7 (=CH₂): ~114.8 ppm.[1]
Mass Spectrometry (GC-MS) Characterization
Objective: Identification via Electron Ionization (EI) fragmentation logic. Instrument: Agilent 7890/5977 or equivalent. Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]
Fragmentation Logic (Self-Validating the Spectrum)
A raw library match is insufficient for high-integrity workflows.[1] You must verify the presence of specific ions derived from Alpha-Cleavage .[1]
-
Parent Ion [M]+: m/z 114 (Often very weak or invisible due to rapid dehydration).[1]
-
Base Peak / Diagnostic Ion 1: m/z 59 .
-
Diagnostic Ion 2: m/z 85 .
-
Diagnostic Ion 3: m/z 41 (Allyl cation).[1]
Visualization: Fragmentation Pathway
Figure 1: Mechanistic fragmentation logic for this compound under Electron Ionization (70eV).
Chiral Resolution & Analysis Protocol
Context: For drug development, this compound is often used as a chiral building block.[1] The enantiomers (R) and (S) must be separated or quantified.[1]
Analytical Method: Chiral GC
Standard stationary phases (HP-5) cannot separate enantiomers.[1]
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chirasil-Dex CB ).[1]
-
Dimensions: 30m x 0.25mm x 0.25µm.[1]
-
Oven Program: Isothermal 90°C (hold 20 min) or slow ramp (2°C/min) from 80°C to 120°C.
-
Expected Result: Baseline separation of (S)- and (R)-6-hepten-3-ol.[1] (Note: Order of elution depends on specific cyclodextrin derivative; verify with pure standards).
Preparative Workflow: Enzymatic Kinetic Resolution
If you need to produce enantiopure material from the racemate, use the Lipase-Catalyzed Kinetic Resolution . This is preferred over chemical resolution due to mild conditions.[1]
Protocol:
-
Substrate: Dissolve racemic this compound (100 mM) in dry Hexane or MTBE.
-
Acyl Donor: Add Vinyl Acetate (3 equivalents).[1]
-
Catalyst: Add Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435), 20 mg/mmol.
-
Incubation: Shake at 30°C, 200 rpm.
-
Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically) leaving the (S)-alcohol unreacted.[1]
-
Monitoring: Analyze aliquots via Chiral GC. Stop when conversion reaches 50%.
Visualization: Kinetic Resolution Workflow
Figure 2: Workflow for the enzymatic kinetic resolution of this compound to obtain enantiopure building blocks.
References & Authority
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. Compound Summary: this compound (CID 140608).[1] National Library of Medicine.[1] [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005).[1][5] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. (Contextual reference for CAL-B resolution protocols). Journal of the American Chemical Society.[1][5] [Link]
-
Schurig, V. (2001).[1] Separation of Enantiomers by Gas Chromatography.[1][6][7] Journal of Chromatography A. (Reference for Cyclodextrin column selection).[1] [Link]
Sources
- 1. This compound | C7H14O | CID 140608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.sk [hplc.sk]
Application Note: High-Fidelity GC-MS Profiling of 6-Hepten-3-ol and Derivatives
Abstract
This technical guide details the protocol for the identification, quantification, and structural validation of 6-Hepten-3-ol (CAS 19781-77-2), a volatile unsaturated alcohol critical in pheromone signaling, flavor chemistry, and metabolic profiling.[1] Unlike standard aliphatic alcohols, this compound presents a dual analytical challenge: the lability of its terminal alkene and the polarity of its secondary hydroxyl group. This protocol moves beyond generic screening, offering a self-validating workflow that integrates derivatization logic with mechanistic mass spectral interpretation.[1]
Introduction & Chemical Logic
This compound is a secondary alcohol featuring a terminal double bond.[1] Its structure dictates its behavior in the gas phase:
-
Volatility: Moderate, making it suitable for Headspace-SPME or liquid injection.[1]
-
Polarity: The hydroxyl (-OH) group causes hydrogen bonding with active sites in the GC inlet and column (silanols), leading to peak tailing and quantitative hysteresis.
-
Fragmentation: Under Electron Ionization (EI), the molecule undergoes characteristic
-cleavage, a mechanism we will leverage for structural confirmation.[1]
The Analytical Imperative:
Direct injection of the underivatized alcohol often results in poor peak symmetry and dehydration artifacts (loss of
Experimental Design & Materials
Reagents and Standards
-
Target Analyte: this compound (>98% purity).[1]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Solvent: Anhydrous Pyridine or Dichloromethane (DCM).[1]
-
Internal Standard (ISTD): 1-Heptanol (structural analog) or Naphthalene-d8 (isotopic).[1]
-
Retention Index Standard: C7–C30 n-Alkane mixture.[1]
Instrumentation (GC-MS Configuration)
-
System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).
-
Inlet: Split/Splitless with an ultra-inert liner (glass wool deactivated).[1]
-
Column:
Protocol 1: Sample Preparation & Derivatization
Rationale: We use BSTFA to replace the active proton on the hydroxyl group with a Trimethylsilyl (TMS) group. This eliminates hydrogen bonding, sharpening the peak and producing a distinct
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of sample extract (in DCM) into a 2 mL autosampler vial with a glass insert.
-
Dry: Ensure the sample is strictly anhydrous. Trace water hydrolyzes the TMS reagent.[1] Tip: Add a few granules of anhydrous
to the vial if moisture is suspected. -
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 10 µL of Pyridine (catalyst).
-
Reaction: Cap immediately and incubate at 65°C for 30 minutes .
-
Note: Secondary alcohols react slower than primary ones; heat is required to drive the reaction to completion.[1]
-
-
Cool & Dilute: Cool to room temperature. Dilute 1:10 with anhydrous hexane prior to injection to prevent column overload.[1]
Protocol 2: GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution.[1] |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation of the alkene. |
| Injection | 1 µL, Split 10:1 | Prevents saturation; Splitless used only for trace (<10 ppm) analysis.[1] |
| Oven Program | 40°C (hold 2 min) | Low initial temp is critical for trapping the volatile C7 alcohol.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components.[1] |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Scan Range | m/z 35 – 350 | Captures low mass alkene fragments and the molecular ion.[1] |
Data Analysis & Mechanistic Interpretation[1][2]
Mass Spectral Logic (Underivatized)
When this compound (MW 114) is ionized, the radical cation directs fragmentation via
-
Molecular Ion (
): m/z 114 (Often weak or absent due to rapid fragmentation).[1] -
Base Peak Candidate 1 (Loss of Ethyl): Cleavage of the C3-C4 bond.
- [1]
-
Base Peak Candidate 2 (Loss of Allyl): Cleavage of the C2-C3 bond.
- [1]
-
Note: In practice, the allyl cation (
) is often the dominant peak due to its stability.
-
Dehydration: Loss of water (
) yields m/z 96.[1]
Mass Spectral Logic (TMS Derivative)
The TMS ether (MW 186) stabilizes the molecule.
-
Molecular Ion: m/z 186 (Trace).[1]
-
Diagnostic Peak: Loss of Methyl from TMS group (
).[1]- [1]
- -Cleavage (TMS shifted):
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation pathways of underivatized this compound under 70eV Electron Ionization.
Validation & Quality Control (Self-Validating System)
To ensure the protocol is robust, implement the following System Suitability Tests (SST):
-
Retention Index (RI) Verification:
-
Derivatization Efficiency Check:
-
Monitor m/z 114 (native) vs. m/z 171 (TMS derivative).
-
Pass Criteria: >95% conversion (Native peak should be <5% of Derivative peak area).
-
-
Blank Analysis:
-
Inject a solvent blank (Hexane/Pyridine) to confirm no carryover of silylating reagents or siloxane bleed (m/z 207, 281) interfering with the analyte.
-
Experimental Workflow Diagram
Figure 2: End-to-end analytical workflow ensuring sample integrity and data validation.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] this compound Mass Spectrum (ID: 113756).[1][3] National Institute of Standards and Technology.[1] [Link][1]
-
Babushok, V. I., et al. (2011).[1] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.[1] [Link][1]
-
PubChem. (2025).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1] [Link]
Sources
Application Note: Chemoselective Catalytic Hydrogenation of 6-Hepten-3-ol
Executive Summary
The conversion of 6-Hepten-3-ol to 3-Heptanol represents a fundamental yet critical transformation in the synthesis of fine fragrance ingredients and pharmaceutical intermediates. While the saturation of a terminal alkene is thermodynamically favorable (
This application note details a robust, scalable protocol for this hydrogenation using heterogeneous Palladium on Carbon (Pd/C). Unlike generic procedures, this guide addresses specific failure modes such as hydroxyl-mediated catalyst deactivation and alkene isomerization, ensuring high turnover frequencies (TOF) and quantitative yields.
Scientific Foundation & Reaction Mechanism[1]
The Challenge of Chemoselectivity
The primary objective is the saturation of the C6-C7 olefin without affecting the C3-hydroxyl group. Although secondary alcohols are generally resistant to hydrogenolysis under mild conditions, the acidity of activated carbon supports can occasionally catalyze dehydration, leading to the formation of heptadienes or ethers. Furthermore, "hydrogen starvation" at the catalyst surface can induce double-bond migration (isomerization) to internal positions (e.g., 5-hepten-3-ol), which are significantly slower to reduce.
Mechanism: Horiuti-Polanyi Model
The reaction proceeds via the Horiuti-Polanyi mechanism on the heterogeneous surface.
-
Adsorption:
-complexation of the alkene to the Pd surface. -
H-Insertion: Stepwise addition of surface-bound atomic hydrogen.
-
Elimination: Desorption of the saturated alkane.
Note on Stereochemistry: The hydrogenation of the distal C6 alkene does not alter the chirality of the C3 center. If starting with enantiopure (R)- or (S)-6-Hepten-3-ol, the optical purity is conserved in the product.
Mechanistic Visualization
Figure 1: The Horiuti-Polanyi mechanism for heterogeneous hydrogenation. The red dashed line indicates the risk of isomerization if hydrogen pressure is insufficient.
Experimental Protocols
Materials & Safety Data
-
Substrate: this compound (CAS: 4938-52-7). Hazard: Flammable liquid, Irritant.[1][2]
-
Catalyst: 5% Pd/C (Degussa type E101 or equivalent). Hazard: Pyrophoric when dry.
-
Solvent: Methanol (HPLC Grade). Rationale: High H2 solubility and polarity facilitates rapid turnover.
-
Gas: Hydrogen (99.9% purity).
Protocol A: Rapid Screening (Parr Shaker / Balloon)
Best for: <1g scale, kinetics checks.
-
Preparation: In a 20 mL scintillation vial or pressure bottle, dissolve This compound (500 mg, 4.38 mmol) in Methanol (5 mL) .
-
Catalyst Addition: Carefully add 5% Pd/C (25 mg, 5 wt% loading) .
-
Critical Step: Add the catalyst wet (make a slurry with water or toluene first) if handling large quantities to prevent sparking. For this scale, add quickly to the solvent.[3]
-
-
Inerting: Purge the headspace with Nitrogen (
) for 2 minutes to remove Oxygen. -
Hydrogenation:
-
Method A (Balloon): Attach a double-walled balloon filled with
. Stir vigorously at >800 RPM. -
Method B (Parr): Pressurize to 30 psi (2 bar) . Shake for 1 hour.
-
-
Monitoring: Check reaction progress via TLC (Stain: KMnO4) or GC-FID. The terminal alkene disappears rapidly.
-
Workup: Filter the mixture through a pad of Celite 545 to remove the catalyst. Rinse the pad with Methanol (2 x 5 mL).
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap: 40°C, 200 mbar) to yield 3-Heptanol.
Protocol B: Scale-Up (Autoclave)
Best for: >10g scale, process validation.
-
Reactor Setup: Ensure the 100 mL stainless steel autoclave is clean and dry.
-
Loading: Charge This compound (10.0 g, 87.6 mmol) and Methanol (50 mL) .
-
Catalyst Charge: Add 5% Pd/C (200 mg, 2 wt% loading) .
-
Note: Lower catalyst loading is possible on scale due to better mixing efficiency.
-
-
Purge Cycle:
-
Pressurize with
to 5 bar, vent to 1 bar (Repeat 3x). -
Pressurize with
to 5 bar, vent to 1 bar (Repeat 3x).
-
-
Reaction: Pressurize to 3 bar (45 psi)
. Set stirring to 1000 RPM . Maintain temperature at 25°C . -
Completion: Reaction typically completes in <2 hours. Vent
and purge with . -
Filtration: Filter through a sintered glass funnel packed with Celite.
-
Analysis: Quantitative yield (>98%) is expected.
Critical Process Parameters (CPP) & Data
The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Recommended Range | Impact of Deviation |
| Solvent | Methanol, Ethanol | Non-Polar Solvents (Hexane): Slow rates due to low H2 solubility and poor catalyst wetting.Acidic Solvents: Risk of dehydration to dienes. |
| Pressure | 1 - 5 bar | <1 bar: Rate limited; risk of isomerization.>10 bar: Unnecessary; increases safety risk without yield benefit. |
| Temperature | 20°C - 40°C | >50°C: Increased risk of hydrogenolysis (cleaving the C-O bond) or dehydration. |
| Catalyst | 5% Pd/C | Pt/C: Slower for simple alkenes.Raney Ni: Requires higher pressure/temp; harder to handle. |
Process Workflow Diagram
Figure 2: Step-by-step workflow for the scale-up hydrogenation protocol.
Troubleshooting & Expertise
"The reaction is stalling."
-
Cause: Catalyst poisoning or mass transfer limitation.
-
Solution: Increase stirring speed immediately. Hydrogenation is often diffusion-controlled. If using old this compound, distill it first; peroxides or sulfur impurities from synthesis can poison the Pd surface.
"I see a new spot on TLC with lower Rf."
-
Cause: Likely the formation of a ketone (3-heptanone) via oxidative dehydrogenation, though rare under H2 pressure.
-
Solution: Ensure positive H2 pressure is maintained throughout. Do not let the vessel sit under N2 with catalyst present for extended periods.
"Yield is low due to volatile loss."
-
Cause: 3-Heptanol has a boiling point of ~156°C, but it can co-evaporate with solvents.
-
Solution: Control vacuum carefully. Do not heat the water bath above 40°C during rotary evaporation.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Pd/C mechanisms).
-
Organic Chemistry Portal. (2023). Hydrogenation of Alkenes. Link
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
-
Horiuti, I., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Foundational mechanism).[5][6]
-
Fisher Scientific. (2023). Safety Data Sheet: this compound. Link
Sources
Application Note: Strategic Derivatization of 6-Hepten-3-ol for Chiral Resolution and Synthetic Scaffolding
[1]
Abstract
6-Hepten-3-ol (CAS: 19781-77-2) is a versatile bifunctional building block characterized by a chiral secondary alcohol and a terminal alkene.[1] Its structural duality allows for orthogonal derivatization—exploiting the hydroxyl group for stereochemical resolution and the olefin for carbon-skeleton extension. This guide provides validated protocols for three critical applications: (1) Absolute Configuration Determination via Mosher Ester Analysis , (2) Chemoselective Oxidation to 6-Hepten-3-one , and (3) Chain Extension via Cross-Metathesis .[1] These workflows are designed for researchers in medicinal chemistry and total synthesis requiring high-fidelity chiral intermediates.[1]
Molecule Profile & Properties[1][2]
Before initiating derivatization, verify the physicochemical baseline of the starting material.
| Property | Value | Relevance |
| IUPAC Name | Hept-6-en-3-ol | Systematic identification |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 114.19 g/mol | Yield determination |
| Density | 0.835 g/mL | Volumetric dispensing |
| Boiling Point | ~155-156°C | Purification (distillation possible) |
| Chirality | C3 Stereocenter | Enantiomeric resolution target |
| Solubility | DCM, Et₂O, MeOH | Compatible with standard organic solvents |
Application I: Absolute Configuration Determination (Mosher Analysis)
Rationale
In drug development, the enantiomeric purity of this compound is critical.[1] As a secondary alcohol, its absolute configuration (
Mechanism & Logic
The MTPA moiety creates a magnetic anisotropy shielding cone.[1] By comparing the proton shifts of the
Protocol: Synthesis of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - and -MTPA Esters[1][5][6]
Reagents:
-
Substrate: this compound (10 mg, ~0.09 mmol)[1]
-
Reagent:
-(-)-MTPA-Cl and -(+)-MTPA-Cl (separately)[1] -
Base: Pyridine (dry)[1]
-
Solvent:
(for direct NMR) or (for isolation)[1] -
Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, speeds up reaction[1]
Step-by-Step Workflow:
-
Preparation: Prepare two clean, dry 4 mL reaction vials labeled Ester-A (for
-MTPA-Cl) and Ester-B (for -MTPA-Cl). Note: The stereochemistry of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority rules, but typically we refer to the reagent used. -
Reaction Assembly:
-
Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (hexane/EtOAc 4:1) until the starting alcohol spot (
) disappears.[1] -
Quench & Extraction (Mini-workup):
-
Analysis: Dissolve residues in
and acquire NMR.
Data Analysis (The Rule)
Calculate
-
Positive
(+): Protons reside on the side of the plane shielded by the phenyl group in the -ester. -
Negative
(-): Protons reside on the side shielded in the -ester.[1] -
Self-Validation: Construct a Newman projection.[1] If the calculated signs match the spatial model of this compound, the configuration is assigned.
Application II: Chemoselective Oxidation to 6-Hepten-3-one
Rationale
The ketone derivative, 6-hepten-3-one, is a valuable Michael acceptor and intermediate for Grignard additions.[1] Traditional oxidations (Jones, Pyridinium chlorochromate) can be harsh or acidic, potentially isomerizing the terminal alkene.[1] Dess-Martin Periodinane (DMP) provides a mild, neutral condition oxidation that preserves the terminal olefin.[1]
Protocol: DMP Oxidation[1][7][8][9]
Reagents:
-
This compound (1.0 eq)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Sodium Thiosulfate (
)[1] -
Sodium Bicarbonate (
)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.14 g (10 mmol) of this compound in 40 mL of DCM (0.25 M concentration) in a round-bottom flask.
-
Addition: Add 5.1 g (12 mmol) of DMP in a single portion at
. -
Reaction: Remove ice bath and stir at room temperature for 1.5 hours. The suspension will become cloudy.[1]
-
Quench (The "Fieser" equivalent for DMP):
-
Isolation: Separate layers. Wash organic phase with brine.[1][3] Dry over
.[1] Concentrate carefully (product is volatile, bp ~150°C). -
Yield Check: Expect >85% yield. IR should show ketone stretch (~1715
) and disappearance of broad OH stretch.[1]
Application III: Functionalization via Cross-Metathesis (CM)
Rationale
The terminal alkene at C6 is an excellent handle for Olefin Metathesis .[1] While Ring-Closing Metathesis (RCM) on the acrylate derivative would yield a 7-membered lactone (a valid but niche pathway), Cross-Metathesis with electron-deficient alkenes (like Methyl Acrylate) rapidly generates high-value
Protocol: Grubbs-Catalyzed Cross-Metathesis[1][10]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Partner: Methyl Acrylate (2.0 - 3.0 eq) - Excess prevents homodimerization of substrate.[1]
-
Catalyst: Grubbs 2nd Generation (2–5 mol%)[1]
-
Solvent: DCM (degassed)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Solvent Prep: Dissolve this compound (100 mg) and Methyl Acrylate (excess) in degassed DCM (concentration ~0.1 M).
-
Catalyst Addition: Add Grubbs II catalyst (solid) in one portion. The solution will turn characteristic pink/brown.[1]
-
Reflux: Fit with a condenser and reflux (
) for 4–12 hours. The open system (with bubbler) allows ethylene gas to escape, driving equilibrium forward.[1] -
Purification:
Visual Guide: Derivatization Pathways
Figure 1: Strategic derivatization tree for this compound, highlighting analytical, redox, and carbon-carbon bond forming pathways.[1]
References
-
PubChem. (n.d.).[1][4][5] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] (Foundational text for Mosher Analysis logic).[1][2][6][7] [Link]
-
Organic Chemistry Portal. (n.d.).[1] Dess-Martin Oxidation. (Standard protocol validation for secondary alcohols). Retrieved from [Link]
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. (Basis for Type I/II/III olefin classification in CM).[1] [Link][1]
Sources
- 1. This compound | C7H14O | CID 140608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 1-Hepten-3-OL | C7H14O | CID 21057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Hepten-3-one | C7H12O | CID 137641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. individual.utoronto.ca [individual.utoronto.ca]
scale-up synthesis of 6-Hepten-3-ol for industrial use
Executive Summary
This application note details the scalable synthesis of 6-Hepten-3-ol (CAS: 19781-77-2) , a critical homoallylic alcohol intermediate used in the manufacture of pheromones, macrolide antibiotics, and functionalized polymers.[1] While laboratory-scale synthesis often utilizes Barbier conditions, industrial scale-up necessitates a controlled Grignard addition of 3-butenylmagnesium bromide to propanal.[1]
This protocol addresses the primary challenges of scaling this specific pathway:
-
Thermal Management: Controlling the highly exothermic formation of the homoallylic Grignard reagent.[1]
-
Impurity Control: Minimizing Wurtz coupling (dimerization of the halide) and 1,2-addition byproducts.
-
Safety Engineering: Mitigating runaway risks associated with 4-bromo-1-butene.
Strategic Route Selection
The target molecule, this compound, possesses a chiral center at C3 and a terminal olefin at C6.[1] For general industrial applications (unless enantiopure material is required), the racemic synthesis via Grignard addition is preferred due to atom economy and raw material availability.
Reaction Scheme: The synthesis proceeds in two main stages within a single reactor train (One-Pot, Two-Step):
-
Grignard Formation: Reaction of 4-bromo-1-butene with Magnesium turnings in THF.[1]
-
Nucleophilic Addition: Addition of Propanal to the generated Grignard reagent.[1]
Figure 1: Reaction pathway for the synthesis of this compound.[1]
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Solvent System | Anhydrous THF (<50 ppm H₂O) | Diethyl ether is too volatile for large-scale safety.[1] THF provides better solubility for the Grignard species.[1] |
| Mg Activation | Iodine (I₂) or DIBAL-H (1 mol%) | Passive oxide layers on bulk Mg turnings delay initiation, leading to dangerous accumulation of halide followed by sudden exotherm.[1] |
| Reaction Temp (Step 1) | 45°C – 55°C | Sufficient to sustain reflux but controlled to prevent Wurtz coupling (octa-1,7-diene formation).[1] |
| Reaction Temp (Step 2) | -10°C – 0°C | Low temperature favors 1,2-addition over enolization of propanal and suppresses side reactions.[1] |
| Addition Rate | Mass-transfer limited | The rate of halide addition must never exceed the rate of consumption to prevent "pooling." |
Detailed Industrial Protocol
Scale: 10 mol (Theoretical Yield ~1.14 kg) Equipment: 20L Jacketed Glass Reactor, Overhead Stirrer (High Torque), Reflux Condenser (-10°C coolant), N₂ Inerting System.[1]
Phase 1: Reactor Preparation & Initiation
-
Inerting: Purge reactor with N₂ for 30 minutes. Ensure O₂ content < 1%.[1]
-
Charging Mg: Charge Magnesium turnings (267 g, 11.0 mol, 1.1 eq) into the reactor.
-
Activation: Add Iodine crystals (5 g) and cover Mg with minimal anhydrous THF (approx. 500 mL). Stir gently until the iodine color fades (formation of MgI₂).
-
Expert Tip: If initiation is sluggish, add 5 mL of neat 4-bromo-1-butene and apply localized heat gun until turbidity/exotherm is observed.[1]
-
Phase 2: Grignard Reagent Formation
-
Dilution: Add remaining THF (total volume 8 L) to the reactor.
-
Controlled Addition: Begin dosing 4-bromo-1-butene (1.35 kg, 10.0 mol) via a metering pump.
-
Initial Rate: Slow (5 mL/min) until steady reflux is observed.
-
Steady State: Increase rate to maintain internal temperature at 50–55°C without external heating.
-
Safety Check: If temperature drops while dosing continues, STOP DOSING IMMEDIATELY . This indicates a loss of reaction (stalling).[1] Re-initiate before adding more halide.[1]
-
-
Post-Reaction: After addition is complete, hold at 50°C for 1 hour. Cool reactor to -5°C.
Phase 3: Propanal Addition
-
Preparation: Charge Propanal (638 g, 11.0 mol, 1.1 eq) into the dosing vessel.
-
Addition: Add Propanal dropwise to the Grignard solution, maintaining internal temperature below 5°C .
-
Completion: Stir for 2 hours at 0°C, then allow to warm to room temperature (20°C) over 1 hour.
Phase 4: Quench & Workup
-
Inverse Quench (Safety Critical): Transfer the reaction mixture slowly into a separate vessel containing chilled 10% H₂SO₄ (or saturated NH₄Cl) at < 20°C.
-
Why Inverse? Adding acid to the reactor can cause violent boiling of THF. Inverse quenching allows better heat dissipation.[1]
-
-
Separation: Separate the organic layer.[1][3] Extract aqueous layer with MTBE (2 x 2L).[1]
-
Washing: Wash combined organics with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.[1][3]
-
Concentration: Strip solvent under reduced pressure (Rotovap) at 40°C.
Phase 5: Purification
-
Distillation: Perform fractional distillation under vacuum.
Process Safety & Risk Mitigation
The primary hazard in this synthesis is the Grignard Induction Period . If the halide accumulates before the reaction starts, the eventual initiation will release all stored potential energy simultaneously, exceeding condenser capacity.
Engineering Controls (Graphviz Flow):
Figure 2: Logic flow for automated dosing control systems to prevent thermal runaway.
Safety Data Sheet (SDS) Highlights:
-
4-Bromo-1-butene: Flash point 26°C. Lachrymator.[1]
-
THF: Peroxide former.[1] Test for peroxides before distillation.[1]
-
This compound: Irritant.[1][4][5] Ensure proper ventilation.[1][5][6]
Analytical Specifications
For pharmaceutical or high-value intermediate use, the final product must meet these criteria:
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless liquid |
| Assay | GC-FID | > 98.0% |
| Water Content | Karl Fischer | < 0.1% |
| Identification | ¹H-NMR (CDCl₃) | δ 5.8 (m, 1H, =CH), 5.0 (m, 2H, =CH₂), 3.6 (m, 1H, CH-OH) |
| Major Impurity | GC-MS | 1,7-Octadiene (Wurtz dimer) < 0.5% |
References
-
American Chemical Society (ACS). "Grignard Reaction Safety Guide."[1] ACS Chemical Health & Safety.[1] Available at: [Link]
-
PubChem. "Compound Summary: this compound (CID 140608)."[1] National Library of Medicine.[1] Available at: [Link]
- Org. Process Res. Dev. "Safety Assessment for the Scale-Up of Grignard Reactions." Organic Process Research & Development. (General reference for Grignard safety protocols).
Sources
- 1. This compound | C7H14O | CID 140608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Green Synthesis of 3-methyl-heptan-3-ol from common materials - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. gelest.com [gelest.com]
- 5. 4-Bromo-1-butene for synthesis 5162-44-7 [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 6-Hepten-3-ol
Senior Application Scientist Desk Subject: Troubleshooting Grignard-Mediated Synthesis of Homoallylic Alcohols Ticket ID: #GH-6H3O-SYNTH
Technical Overview & Reaction Logic
Target Molecule: 6-Hepten-3-ol (CAS: 100-79-8) Standard Route: Nucleophilic addition of Allylmagnesium Bromide to Butanal (Butyraldehyde).
This synthesis relies on the formation of a carbon-carbon bond between a nucleophilic allyl group and an electrophilic carbonyl. While conceptually simple, the high reactivity of the allyl halide precursor and the basicity of the Grignard reagent create a "minefield" of side reactions.
The Core Reaction:
Diagnostic Troubleshooting Guide (Q&A)
Issue #1: "My crude NMR shows a massive amount of 1,5-hexadiene, and the yield is low."
Diagnosis: Wurtz Coupling (Dimerization). Severity: Critical (Irreversible yield loss).
Technical Explanation:
This is the most common failure mode in allyl Grignard synthesis. Allyl bromide is highly reactive toward nucleophiles. As soon as a molecule of Allylmagnesium Bromide is formed on the magnesium surface, it can react with a remaining molecule of unreacted Allyl Bromide in the solution, rather than waiting for the aldehyde.
Corrective Protocol:
-
The "Starve" Feed: You must keep the concentration of unreacted allyl bromide near zero. Do not dump all reagents at once. Add the allyl bromide solution dropwise to the magnesium suspension.
-
Dilution Factor: Increase the volume of ether/THF used to suspend the magnesium. High dilution reduces the collision frequency between the formed Grignard and the unreacted halide.
-
Cryogenic Control: Conduct the Grignard formation at 0°C to -10°C . Unlike alkyl halides which require reflux to initiate, allyl halides react vigorously. Lower temperatures suppress the coupling rate more than the formation rate.
-
Magnesium Excess: Use a 3-5 fold excess of Magnesium turnings. This ensures that any allyl bromide entering the solution statistically hits a Mg surface site before it hits a dissolved Grignard molecule.
Issue #2: "I see peaks for 2-ethyl-2-hexenal or aldol condensates in the product."
Diagnosis: Enolization & Self-Condensation. Severity: Moderate (Purification burden).
Technical Explanation:
Butanal contains
Corrective Protocol:
-
Inverse Addition (Optional but Effective): While standard protocol adds aldehyde to Grignard, if aldol products are persistent, cool the Grignard to -78°C and add the aldehyde slowly. This kinetic control favors nucleophilic attack over proton transfer.
-
Reagent Quality: Ensure your butanal is freshly distilled. Old butanal often contains significant amounts of carboxylic acid (from oxidation) and pre-formed aldol dimers.
Issue #3: "The reaction didn't start, then exothermed violently."
Diagnosis: Induction Period Failure (The "Runaway" Grignard). Severity: Safety Hazard.
Technical Explanation: The magnesium oxide passivation layer prevented the reaction from starting. Reagents accumulated in the flask. Once the layer breached, the accumulated concentration caused an autocatalytic thermal spike, potentially vaporizing the solvent.
Corrective Protocol:
-
Mechanical Activation: Stir the dry Mg turnings under
vigorously for 10 minutes to scratch the surface. -
Chemical Activation: Add a single crystal of Iodine (
) and 2-3 drops of pure allyl bromide without solvent to the Mg. Wait for the iodine color to fade and bubbling to start before adding the solvent and the rest of the halide. -
The "Safety Drop": Never add the bulk of the halide until you see the exotherm (solvent reflux or temperature spike) from the initial portion.
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the main reaction versus the two primary parasitic pathways: Wurtz Coupling and Aldol Condensation.
Figure 1: Mechanistic divergence in the synthesis of this compound. Green path represents the desired synthesis; red/yellow paths represent competitive side reactions.
Diagram 2: Troubleshooting Logic Flow
Figure 2: Decision tree for identifying root causes of low yield based on impurity profiling.
Validated Experimental Protocol
Preparation of this compound Scale: 100 mmol
| Reagent | Amount | Equivalents | Role |
| Magnesium Turnings | 4.86 g | 2.0 eq | Metal Source |
| Allyl Bromide | 12.1 g (8.6 mL) | 1.0 eq | Nucleophile Precursor |
| Butanal | 7.93 g (9.8 mL) | 1.1 eq | Electrophile |
| Diethyl Ether (Anhydrous) | 150 mL | Solvent | Medium |
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain a positive pressure of Nitrogen (
). -
Activation: Add Mg turnings. Add a single crystal of
. Add 5 mL of ether and 0.5 mL of Allyl Bromide. -
Initiation: Warm gently with a heat gun or hand warmth until the ether becomes turbid and begins to boil slightly (exotherm). The iodine color should disappear.
-
Grignard Formation (Crucial Step): Dilute the remaining Allyl Bromide in 45 mL of ether. Add this solution to the flask dropwise over 1 hour.
-
Control Point: Keep the flask in an ice bath (0°C). The rate should maintain a gentle reflux. If reflux stops, stop addition and re-initiate.
-
-
Addition of Electrophile: Once the Grignard is formed (most Mg consumed), cool the solution to -10°C . Dissolve Butanal in 20 mL ether and add dropwise over 30 minutes.
-
Quench: Stir for 1 hour at room temperature. Pour the mixture into saturated aqueous
(cold). -
Workup: Extract with ether (3x), wash with brine, dry over
, and concentrate. -
Purification: Distill at reduced pressure (approx. 60-65°C at 20 mmHg) to separate product from high-boiling aldol impurities.
References
-
Organic Syntheses, Coll.[1] Vol. 4, p. 792 (1963); Vol. 39, p. 56 (1959). Preparation of Allylmagnesium Bromide and its reaction with aldehydes. [Link]
-
Journal of the American Chemical Society. Factors Determining the Course and Mechanisms of Grignard Reactions. [Link]
-
Master Organic Chemistry. Formation of Grignard Reagents from Allyl Halides (Wurtz Coupling Mechanisms). [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Hepten-3-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 6-hepten-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important secondary alcohol. Our goal is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to understand the critical parameters that govern the reaction's success, enabling you to optimize conditions for yield and purity.
Introduction to this compound Synthesis
This compound is a valuable synthetic intermediate. Its structure, featuring both a hydroxyl group and a terminal alkene, allows for a variety of subsequent chemical transformations. The most common and direct route to this compound is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This reaction involves the nucleophilic addition of an allyl organomagnesium halide (a Grignard reagent) to butanal.
The overall transformation is depicted below:
CH3CH2CH2CHO + CH2=CHCH2MgBr → CH3CH2CH2CH(OMgBr)CH2CH=CH2 CH3CH2CH2CH(OMgBr)CH2CH=CH2 + H3O+ → CH3CH2CH2CH(OH)CH2CH=CH2 + Mg(OH)Br
While conceptually straightforward, the success of the Grignard reaction is highly sensitive to experimental conditions. This guide will walk you through the nuances of this synthesis, from reagent preparation to product purification, and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction?
A: The absolute exclusion of water is paramount. Grignard reagents are potent bases and will readily react with even trace amounts of moisture from glassware, solvents, or the atmosphere. This acid-base reaction is much faster than the desired nucleophilic addition to the aldehyde, leading to the quenching of the Grignard reagent and a significant reduction in yield. All glassware must be rigorously dried (flame-drying under vacuum or oven-drying is recommended), and anhydrous solvents must be used.
Q2: Can I use a different allyl-metal reagent instead of a Grignard reagent?
A: While other organometallic reagents like allyllithium can also be used, allylmagnesium halides (Grignard reagents) are often preferred due to their relative ease of preparation and handling. The choice of reagent can sometimes influence the reaction's chemoselectivity and side-product profile.
Q3: My reaction doesn't seem to start. What should I do?
A: Initiation of the Grignard reagent formation can sometimes be sluggish due to a passivating oxide layer on the magnesium turnings. To activate the magnesium surface, you can add a small crystal of iodine (the color will disappear upon reaction), a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
Q4: How can I confirm the identity and purity of my this compound product?
A: A combination of spectroscopic techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and confirm the molecular weight (114.19 g/mol ). Infrared (IR) spectroscopy should show a broad absorbance in the ~3300-3400 cm⁻¹ region, characteristic of an O-H stretch, and a peak around 1640 cm⁻¹ for the C=C stretch. While detailed NMR spectra are not always readily available in public databases, ¹H NMR would be expected to show characteristic signals for the vinyl protons (~4.9-5.9 ppm) and the proton on the carbon bearing the hydroxyl group (~3.5-3.7 ppm).
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I performed the reaction, but my final yield of this compound is very low, or I isolated mainly starting material.
A: Potential Causes and Solutions:
-
Poor Grignard Reagent Quality:
-
Cause: The Grignard reagent may not have formed in sufficient quantity or may have degraded. This is often due to the presence of moisture or oxygen.
-
Solution: Ensure all glassware is meticulously flame-dried under vacuum or oven-dried at >120 °C and cooled under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents. It is best practice to titrate the Grignard reagent before use to determine its exact concentration, ensuring accurate stoichiometry.
-
-
Inefficient Reaction with Butanal:
-
Cause: The addition of the Grignard reagent to butanal may have been incomplete.
-
Solution: The addition of butanal to the Grignard solution should be performed at a controlled temperature, typically 0 °C, to prevent side reactions. Adding the aldehyde dropwise with efficient stirring ensures a localized excess of the Grignard reagent, which favors the desired nucleophilic addition. After the addition is complete, allowing the reaction to stir for a period at room temperature can help drive it to completion.
-
-
Product Loss During Workup:
-
Cause: The workup procedure is a critical step where the product can be lost.
-
Solution: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids, which can sometimes promote side reactions like elimination (dehydration) of the alcohol. Ensure thorough extraction of the aqueous layer with a suitable organic solvent like diethyl ether (perform at least three extractions) as this compound may have some water solubility.
-
Issue 2: Formation of Significant Side Products
Q: My crude product shows multiple spots on TLC, and the purified yield of this compound is still low.
A: Potential Causes and Solutions:
-
Wurtz Coupling:
-
Cause: A common side reaction during the formation of the Grignard reagent is the coupling of two allyl bromide molecules to form 1,5-hexadiene. This is particularly problematic if the concentration of allyl bromide is too high locally or if the reaction temperature is not well-controlled.
-
Solution: Add the allyl bromide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low and minimizes the coupling reaction. Using an excess of magnesium can also be beneficial.
-
-
Enolization of Butanal:
-
Cause: The Grignard reagent is a strong base and can deprotonate the α-carbon of butanal to form an enolate. This results in the recovery of the starting aldehyde after workup.
-
Solution: Perform the addition of butanal at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. Adding the aldehyde slowly to the Grignard solution, rather than the other way around, also helps to minimize this side reaction.
-
-
Reduction of Butanal:
-
Cause: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (1-butanol).
-
Solution: While allylmagnesium bromide does not have β-hydrogens, this is a general consideration for Grignard reactions. Maintaining a low reaction temperature can help to suppress this pathway.
-
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for Grignard reactions and should be performed by chemists with appropriate training in handling air- and moisture-sensitive reagents.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Butanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Iodine (crystal, as initiator)
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine for activation.
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction initiates, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Butanal:
-
Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of butanal (1.0 equivalent, freshly distilled) in anhydrous diethyl ether in the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
-
Optimizing Reaction Conditions
The following table provides a summary of key reaction parameters and their typical ranges for the synthesis of this compound.
| Parameter | Recommended Condition/Value | Rationale |
| Stoichiometry (Mg:AllylBr:Butanal) | 1.2 : 1.0 : 1.0 | A slight excess of magnesium ensures complete conversion of the allyl bromide. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers are essential to solvate and stabilize the Grignard reagent. |
| Grignard Formation Temperature | Gentle reflux (~35 °C for ether) | A controlled temperature is necessary to initiate and sustain the reaction without promoting excessive side reactions like Wurtz coupling. |
| Aldehyde Addition Temperature | 0 °C | Lower temperatures favor the desired nucleophilic addition over side reactions such as enolization. |
| Reaction Time (after addition) | 1-2 hours at room temperature | Allows the reaction to proceed to completion. |
| Quenching Agent | Saturated aqueous NH₄Cl | A mild acidic workup that minimizes the risk of acid-catalyzed dehydration of the alcohol product. |
| Typical Yield | ~50-65% | Yields can vary significantly based on the purity of reagents and the strictness of anhydrous conditions.[1] |
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. Allylmagnesium bromide. Organic Syntheses Procedure. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Scribd. Synthesis of Allylmagnesium Bromide. Scribd. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 6-Hepten-3-ol
Ticket ID: #STR-6H3OL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division Subject: Improving Enantiomeric Excess (ee) in 6-Hepten-3-ol Synthesis
Executive Summary & Strategy Selection
You are attempting to synthesize This compound with high stereocontrol. This homoallylic alcohol contains a single chiral center at C3 and a terminal alkene at C6.
To achieve high enantiomeric excess (>95% ee), you must select the correct workflow based on your starting material. Do not rely on standard Grignard additions (AllylMgBr + Propanal), as they produce racemic mixtures requiring difficult downstream separation.
Decision Matrix: Select Your Workflow
Review the diagram below to confirm your experimental path before proceeding to the specific protocol.
Figure 1: Strategic decision tree for selecting the synthesis route based on available precursors.
Method A: Asymmetric Allylation (De Novo Synthesis)
Best for: Creating the chiral center from scratch using Propanal. Gold Standard: Brown Allylation (Reagent Control).
While catalytic methods (like Keck or Krische allylation) exist, the Brown Allylation using B-allyldiisopinocampheylborane (
Protocol: Brown Allylation[1]
Reagents:
-
(+)- or (-)-
-Pinene (determines absolute configuration) - (Borane dimethyl sulfide)
-
Allylmagnesium bromide
-
Propanal
-
Oxidative workup reagents (NaOH,
)[1]
Step-by-Step Workflow:
-
Reagent Preparation (Critical):
-
Generate
by hydroboration of -pinene with . -
Note: Use (+)-
-pinene to access the (S)-alcohol and (-)- -pinene for the (R)-alcohol (check specific quadrant diagrams for your derivative). -
Treat
with methanol to form the methoxy-borane, then react with allylmagnesium bromide at 0°C to form the active reagent: .
-
-
The Reaction:
-
Workup (The "Trap"):
-
Purification:
-
Separate the product from the pinanol byproduct via column chromatography (Pinanol is much more polar).
-
Troubleshooting Guide (Method A)
| Issue | Diagnosis | Solution |
| Low ee (<80%) | Temperature fluctuation during addition. | The Zimmerman-Traxler state is loose at higher temps. Maintain -78°C strictly during aldehyde addition. |
| Low Yield | Incomplete oxidation of the borane adduct. | Extend the NaOH/ |
| Pinanol Contamination | Inadequate chromatography. | Pinanol co-elutes if the gradient is too fast. Use a Hexane:EtOAc gradient starting at 95:5. |
Method B: Enzymatic Kinetic Resolution
Best for: Purifying a racemic mixture of this compound. Gold Standard: Lipase B from Candida antarctica (CAL-B / Novozym 435).
If you already have racemic material, biocatalysis is the most cost-effective route. CAL-B is highly selective for secondary alcohols [2].
Protocol: Kinetic Resolution
Reagents:
-
Racemic this compound
-
Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.
-
Catalyst: Immobilized CAL-B (Novozym 435).
-
Solvent: Hexane or MTBE (dry).
Step-by-Step Workflow:
-
Setup: Dissolve racemic alcohol (0.1 M) in dry Hexane.
-
Acyl Donor: Add Vinyl Acetate (3-5 equivalents).
-
Initiation: Add CAL-B beads (10-20 mg per mmol substrate). Shake at 30°C.
-
Monitoring: Monitor by GC. The enzyme will selectively acetylate the (R)-enantiomer (Kazlauskas rule), leaving the (S)-alcohol unreacted.
-
Termination: Stop the reaction at exactly 50% conversion.
-
Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.
Note: The maximum theoretical yield for the desired enantiomer is 50%.
Troubleshooting Guide (Method B)
| Issue | Diagnosis | Solution |
| Reaction Stalls < 40% | Enzyme inhibition by acetaldehyde (byproduct). | Use Isopropenyl Acetate instead of Vinyl Acetate. The byproduct is acetone, which is less inhibitory to lipases. |
| Low Selectivity (E < 20) | Water content in solvent. | Lipases need trace water, but too much leads to hydrolysis (reverse reaction). Use molecular sieves to dry the solvent, but do not dry the enzyme excessively. |
Method C: Asymmetric Transfer Hydrogenation (ATH)[6]
Best for: Converting 6-Hepten-3-one to the alcohol without reducing the alkene. Gold Standard: Noyori-Ikariya Catalyst (Ru-TsDPEN).
Standard hydrogenation (Pd/C + H2) will reduce the terminal alkene. You must use Transfer Hydrogenation or specific homogeneous catalysts that are chemoselective for C=O over C=C [3].
Protocol: Noyori ATH
Reagents:
-
Substrate: 6-Hepten-3-one.[6]
-
Catalyst: RuCl.
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol.
Step-by-Step Workflow:
-
Mix: Combine ketone and catalyst (S/C ratio 100:1 to 1000:1) in the hydrogen donor solvent.
-
Reaction: Stir at room temperature.
-
Chemo-selectivity: The Ru-center coordinates preferentially to the oxygen of the ketone. The isolated terminal alkene at C6 is sterically distal and electronically distinct, remaining untouched.
-
-
Workup: Evaporate solvent and filter through a silica plug.
Troubleshooting Guide (Method C)
| Issue | Diagnosis | Solution |
| Alkene Reduction Observed | Reaction time too long or wrong catalyst. | Switch to Formic Acid/TEA system instead of Isopropanol. Isopropanol requires reversibility which can sometimes lead to isomerization. Formic acid is irreversible. |
| No Reaction | Catalyst poisoning. | Degas all solvents. Ruthenium hydrides are sensitive to oxygen. |
Comparative Data Summary
| Metric | Method A (Brown Allylation) | Method B (Enzymatic Resolution) | Method C (Noyori ATH) |
| Starting Material | Propanal | Racemic Alcohol | Enone/Ketone |
| Typical ee | > 96% | > 99% (at 50% conv.) | 90 - 95% |
| Yield | 70-85% | Max 50% (per enantiomer) | 85-95% |
| Scalability | Moderate (Stoichiometric waste) | High (Reusable catalyst) | High (Low catalyst loading) |
| Cost | High (Chiral Borane) | Low | Moderate (Ru catalyst) |
Visualizing the Brown Allylation Mechanism
The stereoselectivity in Method A relies on the "Chair-Like" Transition State.[2]
Figure 2: The mechanistic pathway of Brown Allylation, highlighting the critical transition state.
References
-
Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of aldehydes with allyldiisopinocampheylborane. Journal of the American Chemical Society, 105(7), 2092–2093.
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[7] Biocatalysis and Biotransformation, 16(3), 181-204.
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes.[8] Accounts of Chemical Research, 30(2), 97-102.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. 6-Hepten-3-one | C7H12O | CID 137641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cnls.lanl.gov [cnls.lanl.gov]
Technical Support Center: Managing Exothermic Reactions in 6-Hepten-3-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Hepten-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the highly exothermic Grignard reaction between propenylmagnesium bromide and butanal. Our goal is to equip you with the knowledge and protocols to perform this synthesis safely and efficiently.
Introduction: The Exothermic Nature of the Grignard Reaction
The synthesis of this compound via the Grignard reaction is a powerful C-C bond-forming transformation.[1] However, the reaction of propenylmagnesium bromide with butanal is significantly exothermic, presenting potential thermal hazards if not properly controlled.[2][3] A loss of thermal control can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially causing solvent boiling, pressure buildup, and release of flammable materials.[3] This guide provides a framework for understanding and mitigating these risks.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Grignard reaction is difficult to initiate, and I'm concerned about adding too much butanal before it starts. What should I do?
A1: This is a common and critical concern with Grignard reactions, known as an "induction period."[4] An accumulation of the aldehyde before the reaction initiates can lead to a sudden and violent exotherm once the reaction begins.
-
Causality: The induction period is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide from starting.
-
Troubleshooting Steps:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and dry. If they appear dull, they can be activated prior to the reaction. A common method is to stir the magnesium with a small crystal of iodine in anhydrous ether or THF until the brown color disappears. Alternatively, a small amount of 1,2-dibromoethane can be added to etch the magnesium surface.
-
Initiation Monitoring: Add a small portion of the propenyl bromide to the magnesium suspension and watch for signs of reaction initiation, such as gentle bubbling or a slight increase in temperature, before adding the butanal.
-
Controlled Butanal Addition: Once the Grignard reagent formation has initiated, begin the slow, dropwise addition of butanal. Never add the entire amount of butanal at once.[4]
-
Real-time Monitoring: For larger-scale reactions, consider using in-situ monitoring techniques like FTIR spectroscopy to track the consumption of the aldehyde and the formation of the product in real-time.[5]
-
Q2: I've observed a sudden and rapid increase in temperature after the reaction initiated. How can I better control the exotherm?
A2: A rapid temperature spike indicates that the rate of heat generation is overwhelming the cooling capacity of your setup.
-
Causality: This is often due to too rapid addition of the butanal, insufficient cooling, or a reaction that is too concentrated.
-
Optimization Strategies:
-
Addition Rate: The rate of addition of butanal is a critical parameter. A slower addition rate will generate heat more slowly, allowing your cooling system to keep pace.[4] A syringe pump is highly recommended for precise and consistent addition.
-
Cooling Efficiency: Ensure your reaction flask is adequately immersed in a well-maintained ice-water or dry ice/acetone bath. Vigorous stirring is also crucial for efficient heat transfer from the reaction mixture to the cooling bath.[6]
-
Reaction Concentration: Running the reaction at a lower concentration (i.e., with more solvent) can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat generated.
-
Solvent Choice: While diethyl ether and THF are common solvents, consider using a higher-boiling ether solvent for better temperature control, especially for larger-scale reactions.[2]
-
Q3: The quenching of my reaction was extremely vigorous and difficult to control. What is a safer quenching procedure?
A3: The quenching process is also highly exothermic due to the reaction of the unreacted Grignard reagent and the magnesium alkoxide product with the protic quenching agent.
-
Causality: Rapid addition of a protic solvent to a concentrated, reactive mixture will result in a violent release of heat and potentially flammable gases (e.g., propane from the protonation of propenylmagnesium bromide).
-
Safe Quenching Protocol:
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before and during the entire quenching process.[6]
-
Slow, Dropwise Addition: Use an addition funnel to add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly and dropwise with vigorous stirring.[7]
-
Temperature Monitoring: Monitor the internal temperature of the reaction during quenching. If the temperature rises rapidly, pause the addition until it subsides.
-
Choice of Quenching Agent: Saturated aqueous ammonium chloride is generally preferred over water or dilute acid for a more controlled quench. Strong acids should be avoided during the initial quench as they can lead to side reactions.[8]
-
Frequently Asked Questions (FAQs)
Q: What are the expected yields for the synthesis of this compound?
A: With proper control of the reaction conditions, yields for this type of Grignard reaction can be in the range of 60-80%. However, yields can be significantly lower if the reaction is not initiated properly, if side reactions occur, or if the product is lost during workup and purification.
Q: What are the common side products in this reaction, and how can they be minimized?
A: Common side products in Grignard reactions include:
-
Wurtz Coupling Products: Reaction of the Grignard reagent with the unreacted propenyl bromide can form 1,5-hexadiene. This can be minimized by ensuring a slight excess of magnesium and slow addition of the propenyl bromide.
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of butanal, leading to the formation of an enolate and reducing the yield of the desired alcohol. This is more prevalent with sterically hindered Grignard reagents and ketones, but can still occur.[9]
-
Reduction of the Aldehyde: In some cases, the Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.[9]
Minimizing these side reactions generally involves maintaining a low reaction temperature and ensuring a controlled addition of the aldehyde to the Grignard reagent.
Q: Can I scale up this reaction? What are the key considerations?
A: Scaling up exothermic reactions requires careful planning and a thorough understanding of the reaction's thermal properties.[10][11] Key considerations include:
-
Heat Transfer: The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A more robust cooling system and potentially a different reactor design may be necessary.
-
Addition Control: Precise control over the addition rate of the butanal becomes even more critical at a larger scale.
-
Calorimetric Data: It is highly recommended to perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before attempting a large-scale synthesis.[4][12]
Experimental Protocol: Synthesis of this compound with Enhanced Thermal Management
This protocol is for a laboratory-scale synthesis and emphasizes safety and control of the exotherm.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether or THF
-
3-Bromopropene (Allyl bromide)
-
Butanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Ice-water bath
-
Syringe pump (recommended)
Procedure:
-
Setup: Assemble the dry three-necked flask with the reflux condenser, addition funnel, and a rubber septum. Place a magnetic stir bar in the flask. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask. If activation is needed, add a small crystal of iodine and stir until the color fades.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask. Slowly add a small amount of 3-bromopropene (1.0 equivalent) to initiate the reaction. Once the reaction begins (gentle refluxing), add the remaining 3-bromopropene dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction with Butanal: After the Grignard reagent formation is complete (most of the magnesium has reacted), cool the flask in an ice-water bath. Add butanal (1.0 equivalent) to a syringe and place it in a syringe pump. Add the butanal to the stirred Grignard solution at a slow, controlled rate, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, and while still cooling the flask in an ice bath, slowly and dropwise add saturated aqueous ammonium chloride solution from the addition funnel. Monitor the temperature closely.
-
Workup: After the quench is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation or column chromatography.
Visualizations
Reaction Mechanism:
Caption: Workflow for managing exotherms in this compound synthesis.
Data Summary
Table 1: Recommended Parameters for Exotherm Control
| Parameter | Recommendation | Rationale |
| Butanal Addition Rate | 0.5 - 2.0 mL/min (for a 0.1 mol scale reaction) | Slower addition minimizes the rate of heat generation. [4] |
| Reaction Temperature | 0 - 10 °C | Lower temperatures slow the reaction rate and reduce the risk of side reactions. |
| Solvent Volume | 10 mL of anhydrous ether or THF per gram of magnesium | Higher dilution provides a larger heat sink. |
| Stirring Speed | > 300 RPM | Ensures efficient heat transfer and prevents localized hot spots. |
References
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). International Journal of Chemical Engineering. [Link]
-
Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents. (2020). ResearchGate. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). Journal of Organic Chemistry. [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Calorimetric investigation of the formation of Grignard reagents. HZDR. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
-
Synthesis of Alcohols; Grignard Addition. (2018). YouTube. [Link]
-
How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
-
Process control and real-time monitoring of Grignard reactions. HZDR. [Link]
-
Quenching Processes for High Temperature Chemical Reactions. ACS Publications. [Link]
-
5 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Grignard Reaction. American Chemical Society. [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Scribd. [Link]
-
Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. (2012). Organic Process Research & Development. [Link]
-
This compound. PubChem. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
-
Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
-
Safe scale-up with exothermic reactions. (2019). ResearchGate. [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. [Link]
-
Quenching of Water Reactive Materials. (2016). The Sarpong Group. [Link]
-
Characterize your reaction at a glance. RTCal a new real time calorimetry technique. Aidic. [Link]
- Processes for preparing a 3-isopropenyl-6-heptenal compound and a 6-isopropenyl-3-methyl-3,9-decadienyl carboxylate compound, and an intermediate therefor.
-
Common Standard Operating Procedure. University of Notre Dame. [Link]
-
The Grignard Reaction (Worksheet Solutions Walkthrough). (2021). YouTube. [Link]
-
Go with the flow. SCI. [Link]
-
A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Articles: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation For Safe Scale-Up. Scribd. [Link]
-
What are the specific dangers associated with Grignard reagents?. Quora. [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
-
Quenching Processes Temperature Chemical Reactions. Scribd. [Link]
-
Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]
-
An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. SciSpace. [Link]
-
Synthesis of Allylmagnesium Bromide. Scribd. [Link]
-
Green Synthesis of 3-methyl-heptan-3-ol from common materials. Sciencemadness Discussion Board. [Link]
-
6-Hepten-3-one. PubChem. [Link]
Sources
- 1. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Grignard - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. guidechem.com [guidechem.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. hzdr.de [hzdr.de]
Technical Support Guide: Minimizing Loss of 6-Hepten-3-ol
Doc ID: TS-ORG-C7-004 | Version: 2.1 | Last Updated: 2025-10-15 Department: Chemical Process Optimization & Troubleshooting[1]
Executive Summary: The "Borderline" Trap
6-Hepten-3-ol (CAS: 19781-77-2) presents a specific challenge in organic synthesis workup: it sits on the "borderline" of physical properties.
-
Volatility: With a boiling point of ~153–156°C (atmospheric) and a vapor pressure of ~0.7 mmHg at 25°C, it is not "volatile" like ether, but it is volatile enough to be stripped completely on a high-vacuum manifold.
-
Solubility: It has a water solubility of approximately 4 g/L. While technically "insoluble," this partition coefficient is sufficient to cause massive yield losses (30–50%) during standard aqueous washes if not mitigated.
This guide details the specific protocols required to close these loss vectors.
Critical Loss Vectors & Troubleshooting (Q&A)
Vector A: Aqueous Partitioning (The "Invisible" Loss)
User Question: "I synthesized this compound via Grignard addition. The reaction looked complete on TLC, but after working up with saturated NH₄Cl and extracting with ether, my isolated yield is only 45%. Where did it go?"
Technical Diagnosis: You likely lost the product to the aqueous phase. The hydroxyl group at C3 combined with the terminal alkene creates a polarity profile that allows significant hydrogen bonding with bulk water. A standard wash (without saturation) acts as a sink for C7 alcohols.
Corrective Action: The "Salt-Lock" Protocol
-
Never use pure water for washes.
-
Saturation is non-negotiable: You must saturate the aqueous layer with NaCl before separation. This exploits the "Salting Out" effect (Raoult’s Law deviation), disrupting the hydration shell around the alcohol and forcing it into the organic phase.
-
Solvent Choice: Switch from Diethyl Ether (
) to Ethyl Acetate (EtOAc) or MTBE for extraction. EtOAc has a higher polarity than ether, improving the partition coefficient ( ) in favor of the organic layer for secondary alcohols.
Vector B: Volatility & Vacuum Stripping
User Question: "I dried my product on the high-vac line (0.5 mmHg) overnight to remove solvent traces. The flask is now empty or significantly lighter. Did it decompose?"
Technical Diagnosis: It did not decompose; it evaporated. This compound has a vapor pressure of ~0.7 mmHg at ambient temperature. On a high-vacuum manifold (<1.0 mmHg), the compound acts as a volatile solvent. "Over-drying" is the second most common cause of yield loss for this molecule.
Corrective Action: The "30/30" Evaporation Rule
-
Rotary Evaporation: Set bath to 30°C and pressure to >30 mbar (approx 22 mmHg). Do not go lower.
-
Final Drying: Do not use a high-vacuum manifold. Use a gentle stream of Nitrogen (
) or a vacuum oven set to ambient temperature at 50 mbar.
Vector C: Acid-Catalyzed Instability
User Question: "I see new, less polar spots on my TLC after quenching with 1M HCl. Is the alkene polymerizing?"
Technical Diagnosis: You are likely observing acid-catalyzed dehydration .[2][3] Secondary alcohols are prone to E1 elimination in the presence of strong Brønsted acids. The product converts to heptadienes (conjugated and non-conjugated isomers). While the terminal alkene at C6 is relatively stable, the C3 alcohol is the weak point.
Corrective Action:
-
Buffer the Quench: Replace 1M HCl with saturated Ammonium Chloride (NH₄Cl) .
-
Cold Quench: Perform the quench at 0°C to kinetically inhibit elimination pathways.
Decision Logic & Workflows
Diagram 1: The "Salt-Lock" Extraction Logic
This decision tree illustrates the critical path for maximizing recovery during the extraction phase.
Caption: Workflow prioritizing ionic strength saturation to force C7 alcohol into the organic phase.
Standardized Isolation Protocol (SOP)
Objective: Isolation of this compound with >90% mass recovery.
Materials
-
Solvent: Ethyl Acetate (HPLC Grade) - Preferred over Ether due to higher recovery of polar alcohols.
-
Reagents: Sodium Chloride (Solid), Ammonium Chloride (Saturated Soln), Magnesium Sulfate (Anhydrous).
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C. Add Sat.[1] NH₄Cl dropwise. | Prevents exotherm-driven dehydration of the secondary alcohol.[1] |
| 2. Saturation | CRITICAL: Add solid NaCl directly to the separatory funnel until no more dissolves. | Increases aqueous density and ionic strength, reducing water solubility of this compound to near zero.[1] |
| 3. Extraction | Extract with EtOAc ( | Multiple extractions are statistically superior to one large volume (Partition Law).[1] |
| 4. Wash | Wash combined organics once with Brine. | Removes trapped water micro-droplets. |
| 5.[1] Drying | Dry over anhydrous | |
| 6. Concentration | Rotavap: Bath 30°C . Pressure 40 mbar | STOP when solvent condensation ceases. Do not let the flask spin dry under high vacuum for hours. |
Physical Property Reference Table
| Property | Value | Implication for Workup |
| Boiling Point | ~153–156°C (atm) | High enough for rotavap, but co-distills with solvents.[1] |
| Vapor Pressure | 0.697 mmHg @ 25°C | Volatile on High Vac. Will sublime/evaporate on manifold.[1] |
| Water Solubility | ~4 g/L (Est.)[1] | High Loss Risk. Requires salting out.[1] |
| LogP | ~2.0–2.2 | Borderline lipophilic.[1] Partitions poorly without salt. |
| Flash Point | ~55–60°C | Flammable.[1] Handle in fume hood. |
References
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Using Organometallic Reagents to Make C-C Bonds - Reference for Grignard workup and alcohol solubility).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Cheméo. (2024).[2][6] Chemical Properties of 3-Heptanol (Saturated Analog Data). [Link]
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- 6. chembk.com [chembk.com]
dealing with moisture sensitivity in 6-Hepten-3-ol synthesis
A Guide to Overcoming Moisture Sensitivity in Grignard-Mediated Synthesis
Welcome to the technical support center for the synthesis of 6-hepten-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Grignard reaction to synthesize this valuable intermediate. The primary challenge in this synthesis is the extreme sensitivity of the Grignard reagent to moisture. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate this challenge and achieve consistent, high-yield results.
The Core Challenge: Inherent Reactivity of Grignard Reagents
The synthesis of this compound is most commonly achieved via the nucleophilic addition of an allyl Grignard reagent (allylmagnesium bromide) to butanal.
Allylmagnesium bromide + Butanal → Intermediate Alkoxide → this compound
The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[1] This high reactivity is essential for forming the new carbon-carbon bond, but it also makes the reagent exceptionally sensitive to protic sources, especially water.
When moisture is present, even in trace amounts, a destructive acid-base reaction occurs, which is significantly faster than the desired addition to the carbonyl. The Grignard reagent is protonated by water to form a simple hydrocarbon (propene in this case), effectively destroying the reagent and preventing the formation of the desired alcohol.[2][3][4]
Mechanism of Moisture-Induced Reagent Degradation
The following diagram illustrates the parasitic reaction with water that researchers must prevent.
Caption: Moisture protonates and destroys the Grignard reagent.
Frequently Asked Questions (FAQs)
This section addresses common questions about handling moisture sensitivity in the this compound synthesis.
Q1: My Grignard reaction won't start. What is the most likely cause?
A1: The failure of a Grignard reaction to initiate is almost always due to the presence of moisture or an oxidized magnesium surface.[4] The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the allyl bromide from reacting. Water in the solvent or glassware will also prevent the reaction from starting.[4]
Q2: How can I be certain my glassware is dry enough?
A2: Standard air-drying is insufficient. All glassware must be rigorously dried immediately before use. The most reliable method is to oven-dry the glassware at >120 °C for at least 4 hours (ideally overnight) and then allow it to cool in a desiccator over a strong desiccant like P₂O₅ or under a stream of dry, inert gas (nitrogen or argon). Alternatively, flame-drying the assembled apparatus under vacuum and then back-filling with inert gas is a common and effective technique.
Q3: What grade of solvent is required, and does it need further treatment?
A3: You must use an anhydrous grade solvent, typically diethyl ether or tetrahydrofuran (THF). However, even sealed "anhydrous" bottles from suppliers can absorb moisture over time once opened. It is best practice to freshly distill the solvent from a suitable drying agent before use. For ethers, distillation from sodium metal with benzophenone indicator is the gold standard. The persistent deep blue color of the benzophenone ketyl radical indicates that the solvent is rigorously free of water and oxygen.
Q4: Can I use a drying agent directly in the reaction flask instead of distilling the solvent?
A4: This is not recommended. While drying agents like molecular sieves can remove water, they are not as effective as distillation for achieving the ultra-low moisture levels required for a successful Grignard reaction. Furthermore, the drying agent itself can interfere with the reaction or introduce impurities. Distillation is the most robust method for ensuring your solvent is truly anhydrous.
Q5: I see bubbles and cloudiness when I start the reaction. Is this normal?
A5: Yes, the formation of a cloudy, grayish, or brownish solution and gentle bubbling (ebullition) at the surface of the magnesium are positive signs that the Grignard reagent is forming.[3] The reaction is exothermic, and the localized boiling of the ether solvent is a common observation.
Q6: What should I do if my reaction starts but then stops?
A6: This often indicates that the initial, localized concentration of allyl bromide was high enough to start the reaction, but the bulk solvent still contains enough moisture to quench the newly formed Grignard reagent as it disperses. It can also happen if the rate of addition of the alkyl halide is too slow. Ensure a steady, dropwise addition of the allyl bromide solution.
Troubleshooting Guide: A Problem-Solving Workflow
Use this guide to diagnose and resolve specific issues during your synthesis.
Caption: A workflow for troubleshooting common Grignard reaction failures.
Key Experimental Protocols
Adherence to meticulous experimental technique is critical for success.
Protocol 1: Preparation of Anhydrous Diethyl Ether
Objective: To prepare rigorously dry diethyl ether suitable for Grignard reagent formation.
| Parameter | Specification | Rationale |
| Drying Agent | Sodium metal (wire or chunks) | Reacts with water to form NaOH and H₂ gas. |
| Indicator | Benzophenone | Forms a deep blue ketyl radical in the absence of oxygen and water, providing a visual confirmation of anhydrous conditions. |
| Atmosphere | Dry Nitrogen or Argon | Prevents atmospheric moisture and oxygen from contaminating the solvent during distillation. |
Procedure:
-
Pre-Drying: Decant diethyl ether from a freshly opened bottle of anhydrous grade solvent into a flask containing sodium wire. Loosely cap and let it stand for 24 hours to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus that has been oven- or flame-dried. Ensure all joints are well-sealed. The receiving flask should have a gas inlet to maintain an inert atmosphere.
-
Distillation: a. To a round-bottom flask, add fresh sodium wire or chunks and a small amount of benzophenone (enough to give a light yellow color). b. Fill the flask no more than two-thirds full with the pre-dried ether. c. Heat the flask gently (a water bath is recommended due to ether's low boiling point and flammability). d. Initially, the solution will be yellow. As the distillation proceeds and the solvent refluxes, the color should turn deep blue or purple. Do not collect any distillate until this persistent blue color appears. e. Collect the freshly distilled, anhydrous ether directly into the reaction flask or a sealed, dry storage flask under an inert atmosphere. f. Safety Note: Never distill to dryness. Peroxides can form in ether and become concentrated, posing an explosion hazard. Always leave a small amount of solvent in the distillation flask.
Protocol 2: Synthesis of this compound
Objective: To synthesize this compound from allyl bromide and butanal via a Grignard reaction.
Reaction Scheme:
Caption: Overall synthetic pathway for this compound.
Procedure:
-
Apparatus: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Rigorously dry all glassware.
-
Grignard Formation: a. Place magnesium turnings (1.2 eq) in the flask. b. Add a small volume of freshly distilled anhydrous diethyl ether. c. In the dropping funnel, prepare a solution of allyl bromide (1.0 eq) in anhydrous ether. d. Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle boiling. If it does not start, add a single crystal of iodine or gently crush a piece of magnesium with a dry glass rod.[3][4] e. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Addition of Butanal: a. Cool the Grignard reagent solution in an ice bath (0 °C). b. Prepare a solution of dry butanal (1.0 eq) in anhydrous ether in the dropping funnel. c. Add the butanal solution dropwise to the stirred, cooled Grignard reagent. This step is exothermic; maintain the temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup (Quench): a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[1] An acidic workup is necessary to protonate the alkoxide to the final alcohol product.[1] c. Continue adding the NH₄Cl solution until the bubbling ceases and two clear layers form.
-
Extraction and Purification: a. Transfer the mixture to a separatory funnel. Separate the layers. b. Extract the aqueous layer two more times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and remove the solvent by rotary evaporation. e. Purify the crude this compound by fractional distillation under reduced pressure.
References
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Filo. (2023-10-02). How does water affect Grignard reagents?Link
-
BYJU'S. Grignard Reagent. Link
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Google Patents. (2022). US20220185763A1 - Processes for preparing a 3-isopropenyl-6-heptenal compound...Link
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PubChem. This compound. Link
-
Google Patents. (1995). CN1250507C - Process for preparing 6-methyl-3-heptene-2-one...Link
-
Organic Syntheses. 6-CHLORO-1-HEXENE. Link
-
Chemistry LibreTexts. (2020-06-11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Link
-
Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. Link
-
Stack Exchange. (2014-03-25). Why is it necessary to avoid even traces of moisture from a Grignard reagent?Link
-
The Good Scents Company. 1-hepten-3-ol. Link
-
PubChem. 6-Hepten-3-one. Link
-
Google Patents. (2000). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol. Link
-
Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. Link
-
Chemistry LibreTexts. (2023-01-22). Grignard Reagents. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 6-Hepten-3-ol Isomers
Introduction: The Significance of Chirality in 6-Hepten-3-ol
In the realms of organic synthesis, drug development, and flavor chemistry, the spatial arrangement of atoms within a molecule can be the determining factor in its biological activity, sensory properties, and chemical reactivity. This compound, a chiral secondary alcohol, presents a compelling case study in the importance of stereochemical analysis. Its structure, featuring a chiral center at the C-3 position, gives rise to two non-superimposable mirror images: (R)-6-hepten-3-ol and (S)-6-hepten-3-ol. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit markedly different interactions with other chiral molecules, such as biological receptors. This guide provides an in-depth technical comparison of the spectroscopic methodologies used to distinguish and characterize these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structures of this compound Enantiomers
The fundamental difference between the (R) and (S) enantiomers of this compound lies in the three-dimensional orientation of the substituents around the chiral carbon (C-3). This seemingly subtle variation necessitates the use of specialized analytical techniques for their differentiation.
Caption: 3D representation of (R) and (S) enantiomers of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of organic molecules. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral derivatizing agent (CDA) allows for their differentiation.
The Principle of Chiral Derivatization in NMR
By reacting the chiral alcohol with an enantiomerically pure CDA, a mixture of diastereomers is formed. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. A widely used CDA for alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride.[1][2] The (R)- and (S)-enantiomers of the alcohol will react with, for example, (R)-MTPA-Cl to form (R,R) and (S,R) diastereomeric esters. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding of the protons in the alcohol portion of the diastereomers, leading to observable differences in their ¹H NMR chemical shifts.[3]
Experimental Protocol: Mosher's Ester Analysis of this compound
This protocol outlines the preparation of Mosher's esters for the determination of the absolute configuration of this compound.
-
Esterification: In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the this compound sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
To one tube, add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small excess of anhydrous pyridine (approximately 5-10 µL).
-
To the second tube, add the same molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and anhydrous pyridine.
-
Cap the NMR tubes and gently agitate. Allow the reactions to proceed at room temperature for 1-4 hours.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Interpretation: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. The sign of the Δδ values can be used to deduce the absolute configuration of the original alcohol.[2][3]
Caption: Workflow for Mosher's ester analysis of a chiral alcohol.
Expected Spectroscopic Data
Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-7 | ~0.9 | t | ~7.5 |
| H-5 | ~1.4-1.6 | m | |
| H-4 | ~2.1-2.3 | m | |
| H-3 | ~3.6 | m | |
| OH | Variable | br s | |
| H-6' | ~5.0 | ddt | ~10.2, ~1.5, ~1.0 |
| H-6'' | ~5.1 | ddt | ~17.1, ~1.5, ~1.5 |
| H-6 | ~5.8 | ddt | ~17.1, ~10.2, ~6.7 |
Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-7 | ~14.0 |
| C-5 | ~29.0 |
| C-4 | ~36.0 |
| C-2 | ~30.0 |
| C-3 | ~72.0 |
| C-6' | ~114.5 |
| C-6 | ~138.5 |
II. Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD)
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, key absorbances include the O-H stretch of the alcohol and the C=C stretch of the alkene. However, conventional IR spectroscopy cannot distinguish between enantiomers. For this, Vibrational Circular Dichroism (VCD) is employed.
The Power of Vibrational Circular Dichroism
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). This makes VCD an absolute method for determining the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to a theoretically calculated spectrum.
Expected IR and VCD Signatures
The IR spectrum of this compound is expected to show a broad O-H stretching band around 3300-3500 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹. In a VCD experiment, the (R) and (S) enantiomers would exhibit mirror-image spectra, with positive and negative bands corresponding to the various vibrational modes. The OH-stretching region in the VCD spectrum can be particularly informative for studying the supramolecular chirality influenced by hydrogen bonding.[7]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound sample in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition: Record the VCD and IR spectra using a VCD spectrometer.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum.
-
Interpretation: Compare the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer). A match confirms the absolute configuration. Alternatively, the spectra of the two enantiomers can be directly compared to confirm their enantiomeric relationship.
III. Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While standard MS techniques do not differentiate between enantiomers, derivatization with a chiral reagent can, in some cases, lead to diastereomers with slightly different fragmentation patterns. More commonly, MS is coupled with a chiral separation technique like chiral gas chromatography (GC-MS).
Characteristic Fragmentation of Alcohols
Alcohols typically undergo two main fragmentation pathways in a mass spectrometer: alpha-cleavage and dehydration.[8][9][10]
-
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this can lead to the loss of an ethyl radical or a butenyl radical.
-
Dehydration: Loss of a water molecule (M-18), resulting in an alkene radical cation.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Expected Mass Spectral Data
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion |
| 99 | [C₇H₁₃]⁺ | Loss of CH₃ |
| 96 | [C₇H₁₂]⁺˙ | Dehydration (Loss of H₂O) |
| 85 | [C₅H₉O]⁺ | α-cleavage (Loss of C₂H₅•) |
| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of C₄H₇•) |
Protocol for Chiral GC-MS
For the quantitative analysis of enantiomeric composition, chiral gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique.
-
Column Selection: Choose a suitable chiral GC column (e.g., a cyclodextrin-based stationary phase).
-
Method Development: Optimize the GC temperature program, carrier gas flow rate, and injector settings to achieve baseline separation of the (R) and (S) enantiomers.
-
Analysis: Inject the sample onto the GC-MS system. The two enantiomers will elute at different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers in the total ion chromatogram (TIC) to determine the enantiomeric ratio or enantiomeric excess (%ee).
Conclusion
The comprehensive spectroscopic analysis of the this compound isomers requires a multi-technique approach. While standard NMR, IR, and MS provide the foundational structural information, specialized chiral techniques are essential for differentiating the enantiomers. Mosher's ester analysis in NMR provides a reliable method for determining absolute configuration by converting the enantiomers into diastereomers with distinct spectral properties. Vibrational Circular Dichroism offers a powerful, absolute method for stereochemical assignment by measuring the differential absorption of polarized infrared light. Finally, chiral GC-MS enables the physical separation and quantification of the enantiomers. By judiciously applying these spectroscopic tools, researchers can unambiguously characterize the stereoisomers of this compound, a critical step in understanding their unique properties and potential applications.
References
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
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Hinds Instruments. (n.d.). Vibrational Circular Dichroism. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140608, this compound. PubChem. [Link]
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Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1389. [Link]
- Riguera, R., & Seco, J. M. (2000). The Mosher method: the determination of absolute configuration of chiral alcohols. Tetrahedron: Asymmetry, 11(14), 2781-2791.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. [Link]
-
van der Vlugt, W. I., & Woutersen, S. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 21(11), 5918-5924. [Link]
-
Wikipedia. (2023, November 28). Vibrational circular dichroism. [Link]
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A Comparative Guide to the Bioactivity of 6-Hepten-3-ol Enantiomers: A Call for Enantiospecific Investigation
Introduction: The Overlooked Importance of Chirality in Semiochemicals
In the intricate world of chemical ecology, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to vastly different physiological and behavioral effects. While the significance of enantioselectivity is well-established in pharmacology, its application in the study of insect semiochemicals, the chemical signals that mediate critical behaviors such as mating, host location, and oviposition, remains an area with significant knowledge gaps. This guide focuses on 6-hepten-3-ol, a volatile organic compound with the potential to act as a semiochemical, and makes a compelling case for the necessity of comparing the bioactivity of its (R)- and (S)-enantiomers.
Currently, the literature on the specific bioactivity of this compound in insects is sparse, and a direct comparison of its enantiomers is notably absent. However, the well-documented differential effects of enantiomers of structurally related compounds, such as 1-octen-3-ol in mosquitoes, provide a strong rationale for investigating the enantiomeric specificity of this compound. This guide will serve as a comprehensive resource for researchers in chemical ecology, entomology, and pest management, outlining the scientific basis for such a study and providing detailed, field-proven experimental protocols to facilitate this critical research.
The Principle of Enantioselectivity in Insect Olfaction
The olfactory systems of insects are exquisitely tuned to detect and discriminate a vast array of volatile chemical cues. This process begins at the molecular level with olfactory receptors (ORs), which are proteins located on the dendritic membranes of olfactory sensory neurons (OSNs) within the insect's antennae. The interaction between a volatile molecule and an OR is highly specific, akin to a lock and key mechanism, where the three-dimensional shape of the molecule is a critical determinant of binding and receptor activation.
Because enantiomers possess distinct spatial arrangements of their constituent atoms, they can interact differently with the chiral environment of an olfactory receptor's binding site. This can result in one enantiomer being a potent agonist (activator) of a specific OR, while the other is significantly less active or even inactive. This differential activation at the receptor level can then translate into distinct neural signals sent to the insect's brain, ultimately leading to different behavioral outcomes, such as attraction, repulsion, or indifference.
The differential activity of enantiomers is not merely an academic curiosity; it has profound implications for understanding insect behavior and for developing effective and targeted pest management strategies. For instance, using a racemic mixture of a semiochemical when only one enantiomer is active can be inefficient and economically unviable. Conversely, the "inactive" enantiomer is not always benign and can sometimes inhibit the response to the active enantiomer.
A Case for the Enantioselective Investigation of this compound
While direct evidence for the differential bioactivity of this compound enantiomers is lacking, the established principles of insect olfaction and data from analogous compounds strongly suggest that such differences are likely to exist. The following sections outline a comprehensive experimental framework to test this hypothesis, providing researchers with the necessary tools to elucidate the enantiospecific roles of (R)- and (S)-6-hepten-3-ol.
Experimental Framework for Bioactivity Comparison
To rigorously compare the bioactivity of this compound enantiomers, a multi-tiered approach is essential, progressing from molecular and physiological assays to behavioral studies. The foundational step for these investigations is the acquisition of enantiomerically pure samples of (R)- and (S)-6-hepten-3-ol. This can be achieved through either enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis or Chiral Resolution
-
Enantioselective Synthesis: This approach involves synthesizing the desired enantiomer from achiral starting materials using chiral catalysts or reagents. Several established methods for the asymmetric synthesis of secondary alcohols can be adapted for this compound.
-
Chiral Resolution: This method involves separating a racemic mixture of this compound. A common technique is the formation of diastereomeric esters by reacting the racemic alcohol with an enantiomerically pure chiral acid.[1] The resulting diastereomers have different physical properties and can be separated by chromatography or crystallization.[1] Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of this compound.[1] Chiral chromatography using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.[2]
Purity Analysis: The enantiomeric purity of the separated (R)- and (S)-6-hepten-3-ol samples must be rigorously determined using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Electroantennography (EAG): Assessing Antennal Response
Electroantennography is a technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus. It provides a direct measure of the extent to which a compound is detected by the olfactory sensory neurons.
Experimental Protocol:
-
Insect Preparation: An adult insect is immobilized, and its head is carefully positioned to expose the antennae.
-
Electrode Placement: Two microelectrodes are used. The recording electrode is placed in contact with the distal tip of the antenna, while the reference electrode is inserted into the head or thorax.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test odorant, dissolved in a suitable solvent and applied to a filter paper, is introduced into the airstream for a defined duration.
-
Signal Amplification and Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulus presentation is the EAG response.
-
Data Analysis: The EAG responses to the (R)- and (S)-enantiomers of this compound, as well as the racemic mixture and a solvent control, are recorded and compared.
Behavioral Bioassays: Unveiling Behavioral Responses
While EAG confirms antennal detection, behavioral bioassays are necessary to determine the behavioral response (attraction, repulsion, or neutrality) of the insect to the enantiomers. The Y-tube olfactometer is a standard apparatus for these studies.
Experimental Protocol:
-
Apparatus Setup: A Y-shaped glass tube is used. A stream of purified air flows through each arm and converges at the base, where the insect is introduced.
-
Odor Source: The test odorant (e.g., (R)-6-hepten-3-ol) is introduced into the airflow of one arm (the "treatment" arm), while a solvent control is introduced into the other arm (the "control" arm).
-
Insect Release: A single insect is released at the base of the Y-tube and allowed a set amount of time to choose between the two arms.
-
Data Collection: The first choice of the insect (which arm it enters) and the time spent in each arm are recorded.
-
Experimental Design: A series of experiments should be conducted to compare:
-
(R)-6-hepten-3-ol vs. control
-
(S)-6-hepten-3-ol vs. control
-
(R)-6-hepten-3-ol vs. (S)-6-hepten-3-ol
-
Racemic this compound vs. control
-
-
Data Analysis: Statistical analysis (e.g., chi-squared test for choice data, t-test for time-spent data) is used to determine if there is a significant preference or avoidance for any of the stimuli.
Expected Outcomes and Their Implications
The proposed experiments could yield several key outcomes, each with important implications:
| Potential Outcome | Implication for Bioactivity | Significance for Research and Application |
| One enantiomer is significantly more active (EAG and behavior) than the other. | The insect's olfactory system is highly enantiospecific for this compound. | This would identify the "eutomer" (the more active enantiomer) and allow for the development of more potent and specific attractants or repellents. |
| Both enantiomers are active, but elicit different behavioral responses (e.g., one is an attractant, the other a repellent). | The enantiomers may interact with different olfactory receptors, leading to opposing behaviors. | This would highlight the importance of using enantiomerically pure compounds in pest management to avoid unintended and counterproductive effects. |
| The racemic mixture is more active than either enantiomer alone. | A synergistic effect may be occurring, where both enantiomers are required for the full biological response. | This would indicate that the natural semiochemical signal may be a specific enantiomeric ratio. |
| There is no significant difference in the bioactivity of the enantiomers or the racemate. | The olfactory receptors for this compound in the tested insect species are not enantiospecific. | While less common for semiochemicals, this would still be a valuable finding, indicating that the less expensive racemic mixture could be used in practical applications. |
Conclusion: Paving the Way for a More Nuanced Understanding of Chemical Ecology
The study of the differential bioactivity of this compound enantiomers represents a significant and currently unmet need in the field of chemical ecology. By adopting the rigorous experimental framework outlined in this guide, researchers can move beyond the use of racemic mixtures and gain a more precise understanding of the chemical signals that govern insect behavior. The insights gained from such studies will not only advance our fundamental knowledge of insect olfaction but also pave the way for the development of more effective, selective, and sustainable pest management strategies. It is through such detailed, enantiospecific investigations that we can truly begin to decipher the complex chemical language of the natural world.
References
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. Retrieved from [Link]
-
Restek Corporation. (2022). Chiral Separations 6: Essential oils on Rt-βDEXsm. Retrieved from [Link]
Sources
Cross-Reactivity Profile of 6-Hepten-3-ol: A Comparative Guide for Biological Assays
Executive Summary
6-Hepten-3-ol (CAS: 17320-15-9) is an unsaturated secondary alcohol frequently encountered as a volatile organic compound (VOC) in plant signaling and insect pheromone pathways. While often used as a structural probe in olfactory receptor (OR) de-orphanization, its structural similarity to the potent signaling molecule 1-octen-3-ol ("Mushroom Alcohol") creates significant potential for cross-reactivity.
This guide delineates the specific biological interferences of this compound in enzymatic, receptor-binding, and cellular viability assays. It provides actionable protocols to distinguish genuine bioactivity from assay artifacts.
Enzymatic Cross-Reactivity: Alcohol Dehydrogenase (ADH) Interference
The most critical assay interference arises in metabolic screens involving Alcohol Dehydrogenases (ADHs). Unlike primary alcohols (e.g., ethanol), this compound is a secondary alcohol. However, broad-spectrum ADHs, particularly Horse Liver ADH (HLADH) , accept secondary alcohols as substrates, generating NADH and leading to false positives in ethanol or ketone reduction assays.
Mechanism of Interference
HLADH catalyzes the reversible oxidation of this compound to 6-hepten-3-one, reducing NAD+ to NADH. This reaction mimics the signal of primary analytes. Crucially, the presence of the terminal alkene (C6=C7) does not sterically hinder the active site of mammalian ADHs, though it may reduce turnover rates compared to saturated analogs like 3-heptanol.
Expert Insight: In spectrophotometric assays, this compound oxidation often exhibits a characteristic "Lag Phase" before steady-state NADH production. This is attributed to the rapid initial equilibrium adjustment and potential aldehyde/ketone dismutation events distinct from simple Michaelis-Menten kinetics [1].
Comparative Substrate Activity (HLADH)
| Substrate | Structure | Relative Oxidation Rate (Approx.) | Interference Risk |
| Ethanol | Primary, Saturated | 100% (Reference) | N/A |
| 1-Octen-3-ol | Secondary, Allylic | 40-60% | High |
| This compound | Secondary, Homoallylic | 25-45% | Moderate-High |
| 2-Propanol | Secondary, Saturated | 15-20% | Moderate |
Protocol: Spectrophotometric Interference Check
Use this protocol to validate if this compound is generating false NADH signals in your specific ADH system.
-
Prepare Reaction Mix: 50 mM Sodium Pyrophosphate buffer (pH 8.8), 2.5 mM NAD+.
-
Blanking: Zero the spectrophotometer at 340 nm with the reaction mix.
-
Analyte Addition: Add this compound to a final concentration of 10 mM.
-
Enzyme Initiation: Add HLADH (0.5 U/mL).
-
Kinetic Read: Monitor Absorbance (340 nm) for 5 minutes.
-
Result Interpretation: A linear increase in A340 confirms the compound is a substrate. If testing for inhibition of ethanol oxidation, compare the rate of Ethanol + this compound vs Ethanol alone.
-
Figure 1: Mechanism of False Positive Generation in ADH Assays. This compound acts as a competitive substrate, generating NADH indistinguishable from the target analyte.
Receptor Specificity: Olfactory & GPCR Assays
This compound is frequently used to map the "tuning curves" of olfactory receptors (ORs). It serves as a critical discriminator against 1-octen-3-ol . While 1-octen-3-ol is a universal attractant for many dipteran species (mosquitoes), this compound often shows reduced potency or antagonistic effects due to the shortened carbon chain (C7 vs C8) and the shift of the double bond.
Comparative Receptor Activation Profile
| Receptor System | 1-Octen-3-ol Response | This compound Response | Biological Implication |
| Mosquito ORs (e.g., CquiOR118b) | High Agonism (nM range) | Low/No Agonism | High specificity for C8 chain length [2]. |
| Mammalian ORs (General) | "Mushroom/Earthy" | "Green/Herbal/Citrus" | Activates distinct but overlapping OR subsets. |
| Enantioselectivity | (R)-isomer is active | (R)-isomer likely active | Stereochemistry is critical for binding affinity. |
Protocol: Heterologous Receptor Screening (Xenopus Oocytes)
To determine if this compound activates a specific orphan receptor.
-
Expression: Inject Xenopus laevis oocytes with cRNA for the target OR and the co-receptor Orco. Incubate 3-5 days.
-
Perfusion: Place oocyte in a recording chamber under Two-Electrode Voltage Clamp (TEVC) at -80 mV.
-
Screening: Perfuse this compound (10 µM) for 15 seconds.
-
Wash: Wash with Ringer's solution for 2 minutes between applications.
-
Normalization: Compare current amplitude (nA) against a reference ligand (e.g., 1-octen-3-ol).[1]
-
Note: If no response is seen, test this compound as an antagonist by co-perfusing with a known agonist.
-
Figure 2: Differential Receptor Activation. The C7 chain of this compound often fails to activate highly specific octenol receptors (steric mismatch) but may activate broadly tuned "green" odorant receptors.
Cellular Assay Interference: ROS & Toxicity
Unsaturated alcohols are known to induce Reactive Oxygen Species (ROS) in eukaryotic cells. 1-Octen-3-ol has been shown to cause mitochondrial dysfunction and necrotic cell death in Drosophila models [3]. This compound, sharing the allylic/homoallylic alcohol motif, poses a similar risk of non-specific cytotoxicity in cell-based assays.
Warning: In drug screening, this compound may trigger stress pathways (e.g., Glutathione S-transferase upregulation) that mask the effects of the drug candidate.
Protocol: Differentiating Specific vs. Non-Specific Toxicity
Use the DCFDA assay to check if this compound is inducing oxidative stress.
-
Cell Seeding: Seed HepG2 or HEK293 cells in black-walled 96-well plates.
-
Probe Loading: Incubate cells with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins.
-
Treatment: Wash cells and treat with this compound (0, 10, 50, 100 µM). Include H2O2 (100 µM) as a positive control.
-
Measurement: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every 15 mins for 2 hours.
-
Analysis: A rapid increase in fluorescence indicates ROS generation. If this occurs, any "bioactivity" observed in other assays (e.g., apoptosis) may be a secondary effect of oxidative stress.
References
-
Henehan, G. T., et al. (1993). "Horse liver alcohol dehydrogenase-catalyzed oxidation of aldehydes: dismutation precedes net production of reduced nicotinamide adenine dinucleotide." Biochemistry, 32(3), 735-738.
-
Syed, Z., & Leal, W. S. (2007). "Maxillary Palps Are Broad Spectrum Odorant Detectors of Culex quinquefasciatus." Chemical Senses, 32(8), 727–738. (Demonstrates enantioselectivity and chain-length discrimination in ORs).
-
Inamdar, A. A., et al. (2014). "Fungal Volatile Organic Compounds: More Than Just a Funky Smell?" Annual Review of Microbiology, 68, 277-303. (Discusses toxicity and ROS generation of octenol analogs).
Sources
A Comparative Guide to the Reaction Kinetics of 6-Hepten-3-ol Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Hepten-3-ol and Its Synthesis
This compound is a valuable chiral building block in organic synthesis, finding applications in the construction of complex molecules, including natural products and pharmaceuticals. The strategic placement of its hydroxyl group and terminal alkene functionality allows for a variety of subsequent chemical transformations. The efficiency of its synthesis is therefore of critical importance. This guide provides an in-depth comparison of the reaction kinetics of two primary pathways for the synthesis of this compound: the Grignard reaction of propanal with an allyl organometallic reagent and the reduction of 6-hepten-3-one. Understanding the kinetic profiles of these routes is paramount for process optimization, enabling control over reaction times, yields, and impurity profiles.
Pathway 1: Grignard Reaction of Propanal with Allylmagnesium Bromide
The Grignard reaction is a cornerstone of carbon-carbon bond formation.[1][2] In this pathway, the nucleophilic carbon of allylmagnesium bromide attacks the electrophilic carbonyl carbon of propanal to form, after an acidic workup, the secondary alcohol this compound.[3][4]
Reaction Mechanism and Kinetic Profile
The reaction proceeds via a nucleophilic addition mechanism.[1] The rate of a Grignard reaction is influenced by several factors, including the solvent, the concentration of the Grignard reagent, and the temperature. The formation of the Grignard reagent itself is a heterogeneous reaction, the kinetics of which can be complex. However, the subsequent addition to the aldehyde is typically a fast process.
The reaction is generally considered to be second-order, with the rate dependent on the concentrations of both the aldehyde and the Grignard reagent. The rate-determining step is the nucleophilic attack on the carbonyl carbon. Due to the high reactivity of the Grignard reagent, these reactions are often carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction is highly exothermic, and efficient heat dissipation is crucial for safety and selectivity.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Maintain a gentle reflux by controlling the rate of addition of the allyl bromide solution.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
Workflow Diagram
Caption: Grignard synthesis of this compound.
Pathway 2: Reduction of 6-Hepten-3-one
This two-step pathway first involves the synthesis of the ketone, 6-hepten-3-one, followed by its reduction to the desired alcohol. A common method for the synthesis of such a ketone is the acylation of an organometallic reagent or a conjugate addition reaction. For the purpose of this comparison, we will focus on the kinetics of the reduction step.
Reaction Mechanism and Kinetic Profile
The reduction of a ketone to a secondary alcohol can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.[5][6][7] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon.
The kinetics of the reduction of ketones with sodium borohydride are typically first order in both the ketone and the borohydride. The rate of reaction is influenced by the solvent, with protic solvents like ethanol or methanol often used. The reaction is generally slower than the Grignard reaction and is often carried out at room temperature or with gentle heating. The exothermicity is also more manageable compared to the Grignard reaction.
Experimental Protocol: Reduction of 6-Hepten-3-one
Materials:
-
6-Hepten-3-one
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-hepten-3-one in methanol.
-
Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
Workflow Diagram
Caption: Reduction synthesis of this compound.
Comparative Analysis of Reaction Kinetics
| Parameter | Grignard Reaction (Pathway 1) | Reduction of Ketone (Pathway 2) |
| Reaction Rate | Very fast, highly exothermic | Moderate, manageable exotherm |
| Typical Reaction Time | 1-3 hours (including reagent prep) | 1-2 hours (for reduction step) |
| Temperature Control | Crucial, often requires low temperatures (0°C) | Less critical, often at room temperature |
| Rate Determining Step | Nucleophilic attack on carbonyl | Hydride addition to carbonyl |
| Side Reactions | Wurtz coupling, enolization | Incomplete reduction |
| Reagent Sensitivity | Highly sensitive to moisture and protic solvents[8] | Tolerant to protic solvents (e.g., alcohols) |
| Substrate Scope | Broad for aldehydes and ketones | Specific to reducible carbonyls |
| Overall Steps | One primary synthetic step (after reagent prep) | Two synthetic steps (ketone synthesis + reduction) |
Discussion and Mechanistic Insights
The choice between these two synthetic pathways often depends on the desired scale, available starting materials, and the need for precise kinetic control.
-
Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere in the Grignard reaction is a direct consequence of the high basicity and nucleophilicity of the organomagnesium reagent, which would otherwise be quenched by water or other protic sources.[8] In contrast, the use of protic solvents like methanol in the sodium borohydride reduction is not only tolerated but can also facilitate the reaction by protonating the intermediate alkoxide.
-
Trustworthiness and Self-Validation: The protocols described are designed to be self-validating. For the Grignard reaction, the successful formation of the Grignard reagent is a key checkpoint, often visually confirmed by the disappearance of magnesium and the initiation of an exothermic reaction. For the reduction pathway, the disappearance of the starting ketone can be easily monitored by techniques like TLC, providing a clear endpoint for the reaction.
Alternative Synthesis Pathways
While the Grignard reaction and ketone reduction are common, other methods for the synthesis of homoallylic alcohols like this compound exist:
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-catalyzed reaction couples an allyl halide with an aldehyde.[9][10][11] It is known for its high chemoselectivity and tolerance of various functional groups. The reaction mechanism involves the formation of an organochromium reagent.[11]
-
Allylation with Organoboranes: Allylboronates can react with aldehydes to form homoallylic alcohols.[12] These reactions can often be performed under milder conditions and can be rendered highly enantioselective through the use of chiral ligands. The kinetics are generally slower and more controlled than Grignard reactions.
Conclusion
The synthesis of this compound can be effectively achieved through both the Grignard reaction of propanal and the reduction of 6-hepten-3-one. The Grignard pathway offers a more direct, one-step conversion from commercially available starting materials but demands stringent reaction conditions and careful control of its fast kinetics. The reduction pathway, while involving an additional synthetic step, proceeds under milder conditions with more manageable kinetics. The choice of synthesis route will ultimately be dictated by the specific requirements of the research or development project, including scale, cost, and the desired level of process control.
References
-
Grignard reaction. In Wikipedia; 2023. [Link]
-
propanal + CH3CH2-Mg-Br ???. Filo. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
-
Selective Hydrogenation of 1-Heptyne in a Mini Trickle Bed Reactor. ResearchGate. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Prediction of enantioselectivity by monitoring reaction intermediates. ResearchGate. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Nozaki-Hiyama-Kishi Reaction. [Link]
-
Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. [Link]
-
Experiment 3 - Reduction of a Ketone. WebAssign. [Link]
-
An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. PubMed Central. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]
-
THE NOZAKI-HIYAMA-KISHI REACTION. University of Illinois. [Link]
-
pounds.[1–3] Allylic Grignard reagents. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of alcohols using Grignard reagents II (video). Khan Academy. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
(PDF) Enantioselective Intermolecular Aldol Additions and Related Morita-Baylis-Hillman Processes. ResearchGate. [Link]
-
Nozaki–Hiyama–Kishi reaction. In Wikipedia; 2023. [Link]
-
2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]
-
The Grignard Reaction | Synthesis of Alcohols. YouTube. [Link]
-
Kinetics of liquid-phase hydrogenation reactions over supported metal catalysts — a review. [Link]
-
Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Nozaki-Hiyama-Kishi Coupling. Organic Chemistry Portal. [Link]
-
Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. YouTube. [Link]
-
Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. MDPI. [Link]
-
Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. ResearchGate. [Link]
-
Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. [Link]
-
Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. [Link]
-
Nozaki-Hiyama-Kishi Reaction. YouTube. [Link]
-
Mechanism of olefin hydrogenation catalyzed by RuHCl(L)(PR3)(2) complexes (L = CO, PR3): A DFT study | Request PDF. ResearchGate. [Link]
-
Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. [Link]
-
Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
validation of the structure of 6-Hepten-3-ol using advanced spectroscopic techniques
Title: Structural Validation of 6-Hepten-3-ol: A Comparative Spectroscopic Guide for Pharmaceutical Intermediates
Executive Summary
In drug development, This compound (CAS: 19781-77-2) serves as a critical chiral building block, particularly in ring-closing metathesis (RCM) and the synthesis of bioactive polyketides.[1][2] However, its structural validation is frequently compromised by the presence of positional isomers—specifically 1-Hepten-4-ol and 5-Hepten-3-ol —which possess identical molecular weights (
This guide provides a definitive protocol for distinguishing this compound from its isomers using advanced 2D NMR (COSY, HMBC) and Mass Spectrometry (EI-MS). Unlike standard certificates of analysis that rely solely on GC-FID retention times, this workflow establishes structural causality to ensure downstream reaction fidelity.[2]
Part 1: The Structural Challenge
The primary challenge in validating this compound is the "Connectivity Gap."[2]
-
Target Molecule (this compound): The hydroxyl group (C3) and the alkene (C6=C7) are separated by two methylene units.[2]
-
Common Isomer (1-Hepten-4-ol): A byproduct of alternative Grignard pathways (Allylmagnesium bromide + Butanal), where the alkene is allylic to the hydroxyl group or separated by only one carbon.[2]
Table 1: Comparative Physicochemical Profile of Target vs. Isomers
| Feature | This compound (Target) | 1-Hepten-4-ol (Isomer A) | 5-Hepten-3-ol (Isomer B)[2] |
| Structure | |||
| Alkene Type | Terminal (Monosubstituted) | Terminal (Monosubstituted) | Internal (Disubstituted) |
| Key Connectivity | No coupling between | Strong coupling between | Methyl group on alkene ( |
| MS Base Peak |
Part 2: Advanced Spectroscopic Validation
1H NMR & COSY Analysis (The "Smoking Gun")
Standard 1D NMR is insufficient due to overlapping methylene multiplets in the 1.4–1.6 ppm region. The definitive validation requires H-H COSY (Correlation Spectroscopy) to map the spin system.
-
The Diagnostic Logic:
-
In 1-Hepten-4-ol , the methine proton at the chiral center (
) correlates directly with the allylic protons ( ). -
In This compound , the methine proton (
) couples to a "silent" methylene ( ), which then couples to the allylic methylene ( ).[2] There is no direct cross-peak between the chiral center and the allylic position.
-
Figure 1: COSY correlation logic distinguishing the target (this compound) from its isomer. The absence of a direct cross-peak between the alpha-proton and allylic proton is the validation standard.
Mass Spectrometry (Fragmentation Mapping)
While both isomers have a molecular ion (
-
Mechanism: Ionization occurs at the oxygen lone pair, triggering cleavage of the C-C bond adjacent to the hydroxyl group. The largest alkyl group is preferentially lost.[2]
-
This compound:
-
1-Hepten-4-ol:
Part 3: Experimental Validation Protocol
Objective: Confirm identity of Lot #X as this compound >98% purity.
Reagents & Equipment
-
Solvent:
(99.8% D) with 0.03% TMS.[2] -
Instrument: 400 MHz NMR (min) or 600 MHz (preferred for multiplet resolution).
-
Concentration: 10 mg sample in 0.6 mL solvent.
Workflow Steps
-
Sample Preparation:
-
1D Proton Acquisition:
-
2D COSY Acquisition:
-
Reporting:
-
Report the coupling constant (
) of the alkene protons. For this compound, Hz and Hz.[2]
-
Figure 2: Decision tree for spectroscopic validation.
Part 4: Reference Data Summary
Table 2: Confirmed Spectral Data for this compound
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H | 0.94 | Triplet ( | C1 ( |
| 1H | 1.40 - 1.60 | Multiplet | C2, C4 ( |
| 1H | 2.15 | Quartet ( | C5 ( |
| 1H | 3.55 | Multiplet | C3 ( |
| 1H | 4.96 | Multiplet ( | C7 ( |
| 1H | 5.82 | Multiplet ( | C6 ( |
| 13C | 138.8 | Singlet | C6 |
| 13C | 114.8 | Singlet | C7 |
| 13C | 72.8 | Singlet | C3 (Carbinol) |
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][2]
-
PubChem. Compound Summary for CID 140608: this compound.[2] National Library of Medicine.[2] [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Explains
-cleavage fragmentation rules for secondary alcohols). -
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.[2] [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Hepten-3-ol
This document provides essential procedural guidance for the safe and compliant disposal of 6-Hepten-3-ol, a flammable and potentially irritating unsaturated alcohol. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Understanding the Hazards: Why Proper Disposal is Non-Negotiable
This compound (C₇H₁₄O) is a flammable liquid that presents several hazards necessitating meticulous disposal procedures.[1] Its flammability is a primary concern; therefore, it must be kept away from all ignition sources, including heat, sparks, and open flames.[2][3] Improper disposal, such as pouring it down the drain, can lead to the accumulation of flammable vapors in sewer systems, creating a significant risk of fire and explosion.[4]
Furthermore, as with many organic solvents, this compound may cause skin and serious eye irritation.[1] Environmental contamination is another critical consideration. Releasing this chemical into the environment can have detrimental effects on aquatic life and ecosystems.[2] Therefore, all waste containing this compound must be managed as hazardous waste.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| Flash Point | 68 °C / 154.4 °F | Fisher Scientific[2] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring that each step mitigates potential hazards.
Step 1: Waste Segregation and Collection
-
Rationale: To prevent accidental mixing with incompatible chemicals and to ensure proper waste stream management.
-
Procedure:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound and materials contaminated with it. The container should be made of a material that will not react with or be degraded by the alcohol.
-
Never mix this compound waste with other waste streams, particularly strong oxidizing agents, which can create a fire or explosion hazard.[5]
-
Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[2][6]
-
Step 2: Labeling and Storage of Waste
-
Rationale: Proper labeling is a regulatory requirement and crucial for communicating hazards to all laboratory personnel and waste handlers.
-
Procedure:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Waste this compound," "Contaminated Kimwipes with this compound").
-
Indicate the primary hazards using appropriate GHS pictograms (e.g., flammable liquid, irritant).
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][3][7] Flammable liquid storage cabinets are the preferred storage location.[5]
-
Step 3: Arranging for Professional Disposal
-
Rationale: this compound is classified as a hazardous waste and must be disposed of through a licensed hazardous waste disposal company.[2][8]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory guidelines for the transfer of hazardous waste to the disposal professionals.
-
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill Management: Immediate Actions
In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Ignition Sources: Remove all sources of ignition from the area immediately.[2][8]
-
Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly as they may retain hazardous residues.
-
Procedure:
-
Rinse the empty container with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
-
Once thoroughly rinsed and dried, deface the label on the container.[9]
-
Dispose of the rinsed container according to your institution's guidelines for non-hazardous laboratory glass or plastic. In some jurisdictions, even triple-rinsed containers must be disposed of as hazardous waste; always consult your EHS department.
-
Regulatory Context
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies ignitable liquids as hazardous waste.[4] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with local, state, and federal regulations.
By adhering to these scientifically grounded and procedurally sound disposal protocols, you contribute to a safer laboratory environment and the preservation of our ecosystem.
References
-
U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]
-
Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]
-
Food and Drug Administration. (2020). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NIST. (n.d.). This compound, 4-methyl-. [Link]
-
Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]
-
U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]
-
PubChemLite. (n.d.). This compound (C7H14O). [Link]
-
Nedstar. (2025). Nedstar's guide for ethanol safety & handling. [Link]
-
Vanderbilt University Medical Center. (n.d.). Managing Chemical Retention and Storage. [Link]
-
PubChem. (n.d.). 6-Hepten-3-one. [Link]
Sources
- 1. This compound | C7H14O | CID 140608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 4. epa.gov [epa.gov]
- 5. Managing Chemical Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. How to Safely Store Ethanol and Other Chemicals | U.S. Chemical Storage [uschemicalstorage.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
